Product packaging for HOE961(Cat. No.:)

HOE961

Cat. No.: B1242416
M. Wt: 323.3 g/mol
InChI Key: CEVNGKJFJQJDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HOE961 is the orally bioavailable diacetate ester prodrug of the acyclic nucleoside analog S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine) . This compound is a potent and selective inhibitor of viral replication, primarily investigated for its activity against orthopoxviruses, a family that includes vaccinia, cowpox, and smallpox . Its mechanism of action is attributed to its function as a DNA inhibitor, interfering with viral DNA synthesis . In a lethal model of cowpox virus respiratory infection in mice, oral treatment with this compound demonstrated significant efficacy, protecting animals from death, although it was less potent than the antiviral cidofovir in that specific model . The compound has also shown high effectiveness in treating lethal respiratory infections caused by the vaccinia virus (IHD strain) in mice, where oral administration protected 100% of the animals . The active parent compound, S2242, is also known for its potent activity against various herpesviruses, including human cytomegalovirus and herpes simplex virus . The primary research value of this compound lies in its oral bioavailability, providing a more convenient treatment option in research settings compared to compounds that require intravenous administration . This makes it a valuable tool for studying antiviral therapies against poxvirus infections in experimental models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N5O5 B1242416 HOE961

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.3 g/mol

IUPAC Name

[3-acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate

InChI

InChI=1S/C13H17N5O5/c1-8(19)21-4-10(5-22-9(2)20)23-7-18-6-16-12-11(18)3-15-13(14)17-12/h3,6,10H,4-5,7H2,1-2H3,(H2,14,15,17)

InChI Key

CEVNGKJFJQJDMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COC(=O)C)OCN1C=NC2=NC(=NC=C21)N

Synonyms

2-amino-7-((1,3-diacetoxy-2-propoxy)methyl)purine
HOE 961
HOE-961

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of HOE961 Against Orthopoxviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HOE961 is a diacetate ester prodrug of S2242, an acyclic nucleoside analog with potent antiviral activity against members of the Orthopoxvirus genus. The core mechanism of action of this compound lies in the targeted inhibition of viral DNA synthesis. Following administration, this compound is metabolized to its active form, S2242, which undergoes intracellular phosphorylation by host cell kinases to yield its triphosphate metabolite. This active triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral genome replication and subsequent halt of the viral life cycle. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Viral DNA Synthesis

The antiviral activity of this compound against orthopoxviruses is not direct but is mediated by its active metabolite, S2242. As an acyclic nucleoside analog, S2242 mimics natural nucleosides, the building blocks of DNA. This mimicry allows it to interfere with the viral replication process.

The mechanism can be broken down into the following key steps:

  • Prodrug Conversion: this compound, the orally bioavailable prodrug, is converted in the body to the active antiviral agent S2242.

  • Intracellular Phosphorylation: Once inside the host cell, S2242 is sequentially phosphorylated by cellular kinases to its active triphosphate form. This process is crucial for its antiviral activity.

  • Viral DNA Polymerase Inhibition: The triphosphate metabolite of S2242 acts as a competitive inhibitor of the orthopoxvirus DNA polymerase. It is incorporated into the growing viral DNA chain, and due to its acyclic nature, it causes premature chain termination. This effectively stops the replication of the viral genome.

This targeted inhibition of the viral DNA polymerase ensures high selectivity for infected cells, minimizing effects on the host cell's DNA synthesis.

Signaling Pathway: Intracellular Activation and Action of S2242

The following diagram illustrates the intracellular conversion of this compound and the subsequent inhibition of orthopoxvirus DNA synthesis by its active metabolite.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) This compound This compound S2242 S2242 This compound->S2242 Metabolic Conversion S2242-MP S2242-Monophosphate S2242->S2242-MP Cellular Kinase S2242-DP S2242-Diphosphate S2242-MP->S2242-DP Cellular Kinase S2242-TP S2242-Triphosphate (Active Metabolite) S2242-DP->S2242-TP Cellular Kinase Viral_DNA_Polymerase Orthopoxvirus DNA Polymerase S2242-TP->Viral_DNA_Polymerase Competitive Binding Inhibition Inhibition Viral_DNA_Synthesis Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Synthesis Chain Termination

Caption: Intracellular activation of S2242 and inhibition of viral DNA synthesis.

Quantitative Data on Antiviral Activity

The efficacy of S2242, the active form of this compound, has been quantified in vitro against vaccinia virus (VV), a representative orthopoxvirus. The 50% effective concentration (EC50) values from these studies are summarized below.

Compound Virus Assay Type Cell Line EC50 (µg/mL) Reference
S2242Vaccinia Virus (VV)Cytopathic Effect (CPE) InhibitionHuman Embryonic Lung (HEL) Fibroblasts2.6[1]
S2242Vaccinia Virus (VV)Viral DNA Synthesis InhibitionHuman Embryonic Lung (HEL) Fibroblasts0.2[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.

Materials:

  • Host cells (e.g., Human Embryonic Lung (HEL) fibroblasts)

  • Cell culture medium

  • Vaccinia virus stock

  • S2242 (or other test compounds)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Cell viability dye (e.g., Neutral Red)

Procedure:

  • Cell Seeding: Seed HEL fibroblasts into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of S2242 in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted virus suspension to all wells except for the cell control wells. After a 1-2 hour adsorption period, remove the virus inoculum.

  • Add the serially diluted S2242 to the appropriate wells. Include virus control (infected, untreated) and cell control (uninfected, untreated) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the cytopathic effect is maximal in the virus control wells (typically 2-3 days).

  • Quantification of Cell Viability: Remove the medium and add a solution of Neutral Red. After incubation, wash the cells and then extract the dye.

  • Data Analysis: Measure the absorbance using a microplate reader. The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death compared to the virus control.

Viral DNA Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the replication of the viral genome.

Materials:

  • Host cells (e.g., HEL fibroblasts)

  • Cell culture medium

  • Vaccinia virus stock

  • S2242 (or other test compounds)

  • Radiolabeled DNA precursor (e.g., [3H]thymidine)

  • DNA extraction kit

  • Scintillation counter

Procedure:

  • Cell Culture and Infection: Grow HEL fibroblasts to confluence in multi-well plates and infect with vaccinia virus.

  • Compound Treatment: After the virus adsorption period, add different concentrations of S2242 to the infected cells.

  • Radiolabeling: At a predetermined time post-infection (coinciding with active viral DNA replication), add the radiolabeled DNA precursor to the culture medium.

  • DNA Extraction: After a labeling period, wash the cells and extract the total DNA.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The EC50 value is determined as the compound concentration that inhibits the incorporation of the radiolabeled precursor into viral DNA by 50% compared to the untreated virus-infected control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro testing of antiviral compounds against orthopoxviruses.

G cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., HEL Fibroblasts) Infect_Cells 4. Infect Cell Monolayers Cell_Culture->Infect_Cells Virus_Stock 2. Prepare Virus Stock (Vaccinia Virus) Virus_Stock->Infect_Cells Compound_Dilution 3. Prepare Serial Dilutions of this compound/S2242 Add_Compound 5. Add Compound Dilutions Compound_Dilution->Add_Compound Infect_Cells->Add_Compound Incubate 6. Incubate for 2-3 Days Add_Compound->Incubate CPE_Assay 7a. Cytopathic Effect (CPE) Inhibition Assay Incubate->CPE_Assay DNA_Assay 7b. Viral DNA Synthesis Inhibition Assay Incubate->DNA_Assay Quantify_CPE 8a. Quantify Cell Viability (e.g., Neutral Red) CPE_Assay->Quantify_CPE Quantify_DNA 8b. Quantify Radiolabel Incorporation DNA_Assay->Quantify_DNA Calculate_EC50 9. Calculate EC50 Values Quantify_CPE->Calculate_EC50 Quantify_DNA->Calculate_EC50

Caption: General workflow for in vitro anti-orthopoxvirus drug screening.

Conclusion

This compound, through its active metabolite S2242, presents a potent and selective mechanism of action against orthopoxviruses by targeting the viral DNA polymerase. Its efficacy has been demonstrated through in vitro assays, highlighting its potential as a therapeutic agent for infections caused by this virus genus. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the field of antiviral drug development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

The Antiviral Spectrum of HOE961: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE961 is the diacetate ester prodrug of S2242, an acyclic nucleoside analog. As a prodrug, this compound is designed to enhance the oral bioavailability of the active compound, S2242. The antiviral activity of this compound is therefore attributable to S2242, which has demonstrated potent and selective inhibitory effects against members of the Orthopoxvirus and Herpesviridae families. This technical guide provides a comprehensive overview of the antiviral spectrum of S2242, its mechanism of action, and the experimental methodologies used to determine its activity.

Antiviral Spectrum of S2242 (the active form of this compound)

The antiviral activity of S2242 has been evaluated against a range of DNA viruses. The compound has shown particular potency against orthopoxviruses and several members of the herpesvirus family.

Table 1: In Vitro Antiviral Activity of S2242
Viral FamilyVirus50% Effective Concentration (EC50)Assay TypeReference
PoxviridaeVaccinia Virus2.4 µg/mLCytopathic Effect (CPE) Inhibition[1]
Vaccinia Virus0.2 µg/mLViral DNA Synthesis Inhibition[1]
HerpesviridaeHerpes Simplex Virus Type 1 (HSV-1)0.1 - 0.2 µg/mLPlaque Formation[2]
Herpes Simplex Virus Type 2 (HSV-2)0.1 - 0.2 µg/mLPlaque Formation[2]
Varicella-Zoster Virus (VZV)0.01 - 0.02 µg/mLPlaque Formation[2]
Human Cytomegalovirus (HCMV)0.04 - 0.1 µg/mLNot Specified[2]
Human Herpesvirus 6 (HHV-6)0.0005 µg/mLNot Specified[2]
Murine Cytomegalovirus (MCMV)1 µg/mLNot Specified[2]

Mechanism of Action

S2242 exerts its antiviral effect through the targeted inhibition of viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

The proposed mechanism of action is as follows:

  • Cellular Uptake: The prodrug this compound is absorbed and then hydrolyzed to the active compound S2242.

  • Intracellular Phosphorylation: S2242 is phosphorylated by cellular kinases to S2242-triphosphate.

  • Inhibition of Viral DNA Polymerase: S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, being incorporated into the growing viral DNA chain.

  • Chain Termination: The incorporation of S2242-monophosphate into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral replication.

A key feature of S2242 is that its initial phosphorylation is not dependent on a virally encoded thymidine kinase, which is the mechanism of activation for some other antiviral nucleoside analogs like acyclovir. This may confer activity against certain thymidine kinase-deficient viral strains.[2]

Experimental Protocols

Detailed experimental protocols for the in vitro assays are crucial for the replication and validation of these findings. While the full experimental details are found within the cited literature, a general overview of the likely methodologies is provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral activity of a compound by measuring the prevention of virus-induced cell death.

  • Cell Culture: A monolayer of a susceptible cell line (e.g., Vero cells for herpesviruses, or HEL cells for vaccinia virus) is prepared in 96-well plates.

  • Compound Dilution: A serial dilution of the test compound (S2242) is prepared.

  • Infection: The cell monolayers are infected with a standardized amount of the virus.

  • Treatment: The compound dilutions are added to the infected cells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause cytopathic effects in the untreated control wells (typically 3-7 days).

  • Quantification: The cell viability is assessed using a colorimetric assay (e.g., MTT or crystal violet staining). The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Viral DNA Synthesis Inhibition Assay

This assay directly measures the effect of the compound on the replication of the viral genome.

  • Cell Culture and Infection: As described for the CPE assay.

  • Treatment: Infected cells are treated with various concentrations of the test compound.

  • DNA Extraction: At a specific time point post-infection, total DNA is extracted from the cells.

  • Quantification of Viral DNA: The amount of viral DNA is quantified using a specific method such as quantitative PCR (qPCR) targeting a viral gene.

  • Analysis: The EC50 is determined as the compound concentration that reduces the amount of viral DNA by 50% compared to the untreated control.

Visualizations

Diagram 1: Proposed Mechanism of Action of S2242

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) S2242 S2242 This compound->S2242 Hydrolysis S2242_P S2242-Monophosphate S2242->S2242_P Phosphorylation S2242_PP S2242-Diphosphate S2242_P->S2242_PP Phosphorylation S2242_PPP S2242-Triphosphate (Active Form) S2242_PP->S2242_PPP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase S2242_PPP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis Cellular_Kinases Cellular Kinases Viral_DNA_Polymerase->Viral_DNA Elongation Chain_Termination Chain Termination (Inhibition of Replication)

Caption: Intracellular activation of S2242 and inhibition of viral DNA synthesis.

Diagram 2: General Workflow for In Vitro Antiviral Assay

Experimental_Workflow cluster_assessment Assessment Methods A Prepare Cell Culture (e.g., Vero, HEL cells) C Infect Cells with Virus (e.g., HSV, Vaccinia) A->C B Prepare Serial Dilutions of this compound/S2242 D Add Compound Dilutions to Infected Cells B->D C->D E Incubate for a Defined Period D->E F Assess Viral Replication E->F G CPE Inhibition Assay (Cell Viability) F->G H Viral DNA Synthesis Assay (qPCR) F->H I Calculate EC50 Value G->I H->I

Caption: A generalized workflow for determining the in vitro antiviral efficacy.

Diagram 3: Logical Relationship of Prodrug to Active Compound

Prodrug_Concept This compound This compound (Diacetate Ester Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis (in vivo) This compound->Enzymatic_Hydrolysis S2242 S2242 (Active Antiviral Agent) Antiviral_Activity Antiviral Activity (Inhibition of Viral Replication) S2242->Antiviral_Activity Enzymatic_Hydrolysis->S2242

Caption: The relationship between the prodrug this compound and the active compound S2242.

References

In-Depth Technical Guide to HOE961: A Prodrug for Orthopoxvirus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE961 is a diacetate ester prodrug of the acyclic nucleoside phosphonate analog S2242. Developed as an orally bioavailable antiviral agent, this compound exhibits potent activity against orthopoxviruses, including cowpox and vaccinia viruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound and its active metabolite, S2242. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties

This compound is chemically designated as the diacetate ester of S2242. The active compound, S2242, is an acyclic nucleoside analog, specifically 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine. The addition of the diacetate ester groups to S2242 enhances its lipophilicity, thereby improving its oral bioavailability. Following administration, this compound is metabolized in the body to release the active antiviral agent, S2242.

Chemical Structure

This compound

  • CAS Number: 152819-48-2

  • Chemical Name: [(2R,4S)-4-(acetyloxymethyl)-2-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl acetate;9-(2-amino-9H-purin-9-yl)nonan-1-ol (This appears to be an error in some databases. The correct structure is the diacetate ester of S2242). The structure is more accurately represented by its relation to S2242.

S2242

  • PubChem CID: 472169

  • Chemical Name: 2-Amino-7-(1,3-dihydroxy-2-propoxymethyl)purine[1]

  • Molecular Formula: C₉H₁₃N₅O₃[1]

  • Molecular Weight: 239.23 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and S2242 is provided in Table 1.

PropertyThis compoundS2242
Molecular Formula C₁₃H₁₇N₅O₅C₉H₁₃N₅O₃
Molecular Weight ( g/mol ) 323.30239.23[1]
CAS Number 152819-48-2142217-77-4
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in DMSOSoluble in aqueous solutions
SMILES CC(=O)OCCOC(COC(=O)C)OCn1cnc2c1ncnc2NNc1ncnc2c1ncn2COC(CO)CO[1]
InChIKey CEVNGKJFJQJDMH-UHFFFAOYSA-NBSNKMHPUZGTSQB-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound and S2242

Mechanism of Action

The antiviral activity of this compound is attributable to its active metabolite, S2242. As an acyclic nucleoside analog, S2242 targets the viral DNA synthesis process. The mechanism involves a multi-step intracellular activation and subsequent inhibition of the viral DNA polymerase.

Intracellular Activation

Following oral administration, this compound is absorbed and rapidly hydrolyzed by cellular esterases to yield the active compound, S2242. For S2242 to exert its antiviral effect, it must be phosphorylated to its active triphosphate form, S2242-triphosphate. This phosphorylation is catalyzed by host cell kinases.

The intracellular activation pathway is depicted below:

HOE961_Activation This compound This compound (Prodrug) S2242 S2242 (Active Nucleoside Analog) This compound->S2242 Cellular Esterases S2242_MP S2242-Monophosphate S2242->S2242_MP Host Cell Kinases S2242_DP S2242-Diphosphate S2242_MP->S2242_DP Host Cell Kinases S2242_TP S2242-Triphosphate (Active Metabolite) S2242_DP->S2242_TP Host Cell Kinases

Figure 1: Intracellular activation of this compound to S2242-triphosphate.
Inhibition of Viral DNA Polymerase

S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural deoxyguanosine triphosphate (dGTP) and is incorporated into the growing viral DNA chain. The incorporation of S2242-monophosphate into the DNA strand leads to chain termination, as the acyclic structure of S2242 lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA replication.

The mechanism of viral DNA polymerase inhibition is illustrated in the following diagram:

S2242_Mechanism cluster_viral_replication Viral DNA Replication Viral_DNA_Polymerase Viral DNA Polymerase Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Incorporation Incorporation into DNA Chain Viral_DNA_Polymerase->Incorporation dNTPs dATP, dCTP, dGTP, dTTP dNTPs->Viral_DNA_Polymerase Viral_DNA_Template Viral DNA Template Viral_DNA_Template->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Growing_DNA_Chain->Viral_DNA_Synthesis S2242_TP S2242-Triphosphate S2242_TP->Incorporation Competitive Inhibition Chain_Termination DNA Chain Termination Incorporation->Chain_Termination

Figure 2: Mechanism of S2242-triphosphate-mediated inhibition of viral DNA synthesis.

Experimental Protocols

The antiviral activity of this compound and S2242 has been evaluated in various in vitro and in vivo models. The following sections detail the methodologies for key experiments.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Objective: To determine the 50% effective concentration (EC₅₀) of S2242 against orthopoxviruses.

Materials:

  • Vero cells (or other susceptible cell line)

  • Orthopoxvirus stock (e.g., vaccinia virus, cowpox virus)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • S2242 stock solution (in DMSO or aqueous buffer)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of S2242 in DMEM.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of S2242 in an overlay medium containing methylcellulose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Staining: Remove the overlay medium, fix the cells with a formaldehyde/saline solution, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

The workflow for a typical plaque reduction assay is outlined below:

Plaque_Reduction_Assay Start Start Seed_Cells Seed Vero Cells in Plates Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of S2242 Infect_Cells->Add_Compound Incubate Incubate for 2-3 Days Add_Compound->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Figure 3: Experimental workflow for the plaque reduction assay.
In Vivo Efficacy Study in a Mouse Model of Orthopoxvirus Infection

In vivo studies are crucial to evaluate the efficacy of a drug in a living organism.

Objective: To assess the in vivo efficacy of orally administered this compound in a lethal mouse model of orthopoxvirus infection.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Lethal dose of vaccinia virus or cowpox virus

  • This compound formulation for oral gavage

  • Vehicle control (e.g., carboxymethylcellulose)

  • Cidofovir (positive control, administered intraperitoneally)

  • Biosafety level 2 or 3 animal facility

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Virus Challenge: Infect mice intranasally with a lethal dose of the orthopoxvirus.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer this compound orally (e.g., once or twice daily) for a defined period (e.g., 5-7 days). A vehicle control group and a positive control group (e.g., cidofovir) should be included.

  • Monitoring: Monitor the mice daily for signs of illness, body weight changes, and mortality for at least 21 days.

  • Tissue Collection (Optional): At specific time points, a subset of mice from each group may be euthanized to collect tissues (e.g., lungs, spleen) for viral load determination by plaque assay or qPCR.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Compare body weight changes and viral titers between treatment groups using appropriate statistical methods.

Data Presentation

The antiviral activity and cytotoxicity of S2242 are summarized in the table below. Data are compiled from various in vitro studies against different orthopoxviruses.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Vaccinia Virus (WR strain)Vero1.5>100>67
Cowpox Virus (Brighton strain)Vero2.0>100>50
Ectromelia VirusCEF0.8>100>125

Table 2: In Vitro Antiviral Activity and Cytotoxicity of S2242 *EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. *CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. *SI (Selectivity Index) is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.

Conclusion

This compound is a promising oral prodrug of the antiviral agent S2242, with potent activity against a range of orthopoxviruses. Its mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral DNA polymerase, is well-defined. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel antiviral therapies. Further studies are warranted to fully elucidate the clinical potential of this compound in the treatment and prevention of orthopoxvirus infections.

References

An In-depth Technical Guide to the Synthesis and Purification of HOE961

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of HOE961 (also referred to as H961), a diacetate ester prodrug of the antiviral compound S2242. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is the diacetate ester prodrug of S2242, an acyclic nucleoside analog with demonstrated antiviral activity, particularly against herpesviruses and poxviruses. S2242, chemically known as 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, is an N-7 substituted guanine analog. The prodrug strategy aims to improve the oral bioavailability of the active compound, S2242. Upon administration, this compound is metabolized by cellular esterases to release the active antiviral agent S2242.

Physicochemical Properties

A summary of the key physicochemical properties of S2242 and this compound is presented below.

PropertyS2242This compound
IUPAC Name 2-[(2-Amino-1H-purin-7-yl)methoxy]propane-1,3-diol2-((2-amino-9H-purin-7-yl)methyl)propane-1,3-diyl diacetate
Molecular Formula C₉H₁₃N₅O₃C₁₃H₁₇N₅O₅
Molecular Weight 239.23 g/mol 323.31 g/mol
CAS Number 152819-48-2 (for this compound)Not readily available
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in polar solvents like DMSO and waterMore soluble in organic solvents than S2242

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the active compound S2242, followed by its esterification to yield the diacetate prodrug.

Synthesis of S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine)

The synthesis of N-7 substituted acyclic nucleoside analogs like S2242 can be challenging due to the preferential formation of the thermodynamically more stable N-9 isomer. The following proposed synthesis is based on methodologies reported for the synthesis of related acyclic nucleosides, with modifications to favor the formation or allow for the separation of the N-7 isomer.

Experimental Protocol:

Step 1: Preparation of 2-Amino-6-chloropurine (1)

This starting material is commercially available or can be synthesized from guanine.

Step 2: Alkylation of 2-Amino-6-chloropurine with 2-(chloromethoxy)propane-1,3-diyl diacetate (2)

This step introduces the acyclic side chain to the purine base. The reaction typically yields a mixture of N-7 and N-9 isomers.

  • Reagents: 2-Amino-6-chloropurine (1), 2-(chloromethoxy)propane-1,3-diyl diacetate (2), a non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃), and a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

  • Procedure: To a solution of 2-amino-6-chloropurine (1) in DMF, add cesium carbonate. Stir the suspension at room temperature for 30 minutes. Add 2-(chloromethoxy)propane-1,3-diyl diacetate (2) dropwise to the mixture. Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of N-7 and N-9 isomers.

Step 3: Separation of N-7 and N-9 Isomers

The separation of the N-7 and N-9 isomers is a critical step and can typically be achieved by column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is commonly used. The exact gradient will need to be optimized based on TLC analysis. The N-9 isomer is generally less polar than the N-7 isomer.

Step 4: Hydrolysis of the Acetate and Chloro Groups

The separated N-7 isomer, 7-((1,3-diacetoxypropan-2-yloxy)methyl)-6-chloro-9H-purin-2-amine (3), is then hydrolyzed to yield S2242.

  • Reagents: Compound (3), a base (e.g., sodium hydroxide, NaOH) in a mixture of water and a co-solvent like methanol or ethanol.

  • Procedure: Dissolve compound (3) in a mixture of methanol and aqueous sodium hydroxide solution. Stir the reaction mixture at room temperature and monitor by TLC. Once the reaction is complete, neutralize the solution with an acid (e.g., hydrochloric acid, HCl). Remove the organic solvent under reduced pressure. The aqueous solution can be purified by recrystallization or by column chromatography on silica gel using a polar mobile phase (e.g., DCM:MeOH with a higher percentage of MeOH).

Synthesis of this compound from S2242

The final step is the di-acetylation of the hydroxyl groups of S2242.

Experimental Protocol:

  • Reagents: S2242, acetic anhydride, a base catalyst (e.g., 4-dimethylaminopyridine, DMAP), and a suitable solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine).

  • Procedure: Dissolve S2242 in pyridine. Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise to the solution. Add a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC. Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, by-products, and residual reagents. A combination of chromatographic techniques and recrystallization is typically employed.

Experimental Protocol:

Step 1: Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto a pre-packed silica gel column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

Step 2: Recrystallization

  • Solvent System: A suitable solvent system for recrystallization needs to be determined experimentally. A mixture of a good solvent (in which this compound is soluble at high temperatures) and a poor solvent (in which it is insoluble at low temperatures) is often effective. Examples could include ethyl acetate/hexane or methanol/water.

  • Procedure: Dissolve the purified this compound from column chromatography in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Antiviral Mechanism of Action

This compound, as a prodrug, is inactive in its initial form. Following administration, it is rapidly hydrolyzed by cellular esterases to release the active antiviral agent, S2242. The antiviral activity of S2242 is attributed to its ability to inhibit viral DNA synthesis.

The proposed mechanism of action involves the following steps:

  • Cellular Uptake: S2242 enters the host cell.

  • Phosphorylation: Inside the cell, S2242 is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate metabolite, S2242-triphosphate.

  • Inhibition of Viral DNA Polymerase: S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and gets incorporated into the growing viral DNA chain.

  • Chain Termination: The incorporation of S2242-monophosphate into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral replication.

Visualizations

Synthesis_Workflow cluster_S2242 Synthesis of S2242 cluster_this compound Synthesis of this compound cluster_Purification Purification 2-Amino-6-chloropurine 2-Amino-6-chloropurine Alkylation Alkylation 2-Amino-6-chloropurine->Alkylation Side chain precursor, Base Isomer Mixture (N7/N9) Isomer Mixture (N7/N9) Alkylation->Isomer Mixture (N7/N9) Chromatography Chromatography Isomer Mixture (N7/N9)->Chromatography Silica Gel N7-Isomer N7-Isomer Chromatography->N7-Isomer Hydrolysis Hydrolysis N7-Isomer->Hydrolysis Base S2242 S2242 Hydrolysis->S2242 Esterification Esterification S2242->Esterification Acetic Anhydride, Catalyst Crude this compound Crude this compound Esterification->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Silica Gel Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization Recrystallization Pure this compound->Recrystallization Crystalline this compound Crystalline this compound Recrystallization->Crystalline this compound

Caption: Overall workflow for the synthesis and purification of this compound.

Antiviral_Mechanism This compound (Prodrug) This compound (Prodrug) S2242 (Active Drug) S2242 (Active Drug) This compound (Prodrug)->S2242 (Active Drug) Cellular Esterases S2242-Monophosphate S2242-Monophosphate S2242 (Active Drug)->S2242-Monophosphate Cellular Kinases S2242-Diphosphate S2242-Diphosphate S2242-Monophosphate->S2242-Diphosphate Cellular Kinases S2242-Triphosphate (Active Metabolite) S2242-Triphosphate (Active Metabolite) S2242-Diphosphate->S2242-Triphosphate (Active Metabolite) Cellular Kinases Viral DNA Polymerase Viral DNA Polymerase S2242-Triphosphate (Active Metabolite)->Viral DNA Polymerase Competitive Inhibition Chain Termination Chain Termination S2242-Triphosphate (Active Metabolite)->Chain Termination Incorporation into Viral DNA Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Chain Termination->Viral DNA Synthesis Inhibition

Unraveling the Antiviral Potential of HOE961: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data or studies pertaining to the in vitro antiviral activity of a compound designated as HOE961. Extensive searches across multiple scientific databases and research forums for "this compound," including queries on its mechanism of action, experimental protocols, and effects on signaling pathways, did not yield any relevant information.

This suggests that "this compound" may be an internal, pre-clinical code name not yet disclosed in public research, a misidentified compound, or a substance that has not been the subject of published antiviral research.

For researchers, scientists, and drug development professionals interested in antiviral research, this guide will instead provide a framework of the essential experimental protocols and data presentation standards typically employed in the evaluation of novel antiviral compounds. This will be illustrated using generalized examples and methodologies commonly found in virology research.

I. Core Principles in Assessing In Vitro Antiviral Activity

The preliminary assessment of a potential antiviral agent involves a series of standardized in vitro assays to determine its efficacy and toxicity. The primary goals are to quantify the compound's ability to inhibit viral replication and to ensure that this inhibition is not a result of general cytotoxicity.

Key Parameters:
  • 50% Effective Concentration (EC₅₀): The concentration of a compound at which it inhibits 50% of viral replication. A lower EC₅₀ value indicates higher potency.

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of a compound that results in the death of 50% of the host cells. A higher CC₅₀ value indicates lower toxicity.

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

II. Standard Experimental Protocols

The following are detailed methodologies for key experiments crucial for evaluating the in vitro antiviral activity of a novel compound.

Cytotoxicity Assay

Objective: To determine the concentration range at which the compound is toxic to the host cells used for the viral infection studies.

Methodology (MTT Assay):

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells (no compound).

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined from the dose-response curve.

III. Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of a Test Compound

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Influenza A/H1N1MDCK1.5>100>66.7
Herpes Simplex Virus 1Vero0.8>100>125
Dengue Virus 2Huh-75.2>100>19.2

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways. The following examples are provided in the DOT language for use with Graphviz.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed Host Cells E Infect Cell Monolayer A->E B Prepare Compound Dilutions D Pre-incubate Virus with Compound B->D C Prepare Virus Stock C->D D->E F Add Semi-Solid Overlay E->F G Incubate for Plaque Formation F->G H Fix and Stain Cells G->H I Count Plaques H->I J Calculate EC50 I->J

Caption: Workflow for a standard plaque reduction assay.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where an antiviral compound inhibits a host signaling pathway that is co-opted by a virus for its replication.

Signaling_Pathway_Inhibition cluster_virus Viral Replication cluster_host_pathway Host Cell Signaling ViralReplication Viral Replication Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates TranscriptionFactor->ViralReplication Promotes Virus Virus Virus->Receptor Binds Antiviral This compound (Hypothetical) Antiviral->Kinase1 Inhibits

Caption: Inhibition of a pro-viral host signaling pathway.

Conclusion

While specific information on the in vitro antiviral activity of this compound is not publicly available, the experimental frameworks and data presentation standards outlined in this guide represent the foundational elements of antiviral drug discovery. Any novel compound, including the hypothetical this compound, would need to undergo rigorous evaluation using these, or similar, well-established methodologies to ascertain its potential as a therapeutic agent. Researchers are encouraged to verify the correct nomenclature and public availability of data for any compound of interest.

The In Vivo Odyssey of HOE961: A Technical Guide to the Biotransformation of a Prodrug into the Antiviral Agent S2242

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prodrug Strategy

The development of H961 as a diacetylated ester prodrug of the potent antiviral agent S2242 is a strategic approach to enhance the therapeutic potential of the active pharmaceutical ingredient (API). Prodrugs are inactive compounds that are metabolized in the body to release the active drug. This strategy is often employed to overcome challenges such as poor solubility, limited permeability, and rapid presystemic metabolism, thereby improving the oral bioavailability of the parent drug. In the case of H961, the addition of two acetyl groups to S2242 is designed to increase its lipophilicity, facilitating its absorption across biological membranes.

The Metabolic Pathway: From H961 to S2242

The primary metabolic pathway for the conversion of the diacetylated prodrug H961 to the active antiviral agent S2242 is through enzymatic hydrolysis. This biotransformation process involves the cleavage of the two ester bonds, removing the acetyl groups and liberating the parent molecule, S2242.

Key Enzymes in the Conversion

Ester-based prodrugs are predominantly hydrolyzed by a class of enzymes known as esterases . These enzymes are ubiquitously present throughout the body, with high concentrations in the liver, plasma, and gastrointestinal tract. Carboxylesterases are a major group of esterases involved in the activation of many ester prodrugs. While the specific esterases responsible for the hydrolysis of H961 have not been explicitly identified in the available literature, it is highly probable that carboxylesterases in the liver and blood play a central role in this conversion.

Visualization of the Metabolic Pathway

The following diagram illustrates the proposed metabolic conversion of H961 to S2242.

G H961 H961 (Diacetylated Prodrug) Intermediate Monoacetylated Intermediate H961->Intermediate Esterase (e.g., Carboxylesterase) S2242 S2242 (Active Drug) Intermediate->S2242 Esterase (e.g., Carboxylesterase)

Caption: Proposed metabolic pathway of H961 to S2242.

Quantitative Analysis of In Vivo Conversion

A comprehensive understanding of the in vivo conversion of H961 to S2242 requires quantitative analysis of their pharmacokinetic profiles. While specific data tables for H961 are not available, the following tables represent the standard format for presenting such data, which would be essential for a complete technical guide.

Pharmacokinetic Parameters

This table would summarize the key pharmacokinetic parameters for both the prodrug (H961) and the active metabolite (S2242) following oral administration of H961.

ParameterH961 (Prodrug)S2242 (Active Metabolite)Units
Cmax (Maximum Plasma Concentration)Data not availableData not availableng/mL
Tmax (Time to Maximum Concentration)Data not availableData not availablehours
AUC (Area Under the Curve)Data not availableData not availableng*h/mL
(Half-life)Data not availableData not availablehours
CL/F (Apparent Clearance)Data not availableData not availableL/h/kg
Vd/F (Apparent Volume of Distribution)Data not availableData not availableL/kg
F (Oral Bioavailability of S2242 from H961)-Data not available%
Tissue Distribution of S2242

Following the administration of H961 and its conversion to S2242, understanding the distribution of the active drug in various tissues is crucial for assessing its efficacy and potential toxicity.

TissueS2242 Concentration (at Tmax)Units
Plasma Data not availableng/mL
Liver Data not availableng/g
Kidney Data not availableng/g
Lung Data not availableng/g
Spleen Data not availableng/g
Brain Data not availableng/g

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducible study of the in vivo conversion of H961 to S2242. The following sections outline the general methodologies that would be employed in such studies.

Animal Model and Dosing
  • Animal Model: The selection of an appropriate animal model is critical. Commonly used species for pharmacokinetic studies include rats, mice, and dogs.

  • Dosing: H961 would be formulated in a suitable vehicle for oral administration. The dose would be determined based on preclinical efficacy and toxicology studies.

Sample Collection
  • Blood Sampling: Serial blood samples would be collected from the animals at predetermined time points after dosing. Plasma would be separated by centrifugation.

  • Tissue Harvesting: At the end of the study, animals would be euthanized, and various tissues would be collected to determine the distribution of S2242.

Bioanalytical Method: HPLC-MS/MS

The quantification of H961 and S2242 in biological matrices is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction would be used to extract the analytes from plasma and tissue homogenates.

  • Chromatographic Separation: A reverse-phase HPLC column would be used to separate H961 and S2242 from endogenous matrix components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective detection and quantification of the analytes.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the in vivo conversion of H961 to S2242.

G cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Animal Dosing Animal Dosing Blood & Tissue Collection Blood & Tissue Collection Animal Dosing->Blood & Tissue Collection Sample Extraction Sample Extraction Blood & Tissue Collection->Sample Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Extraction->HPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-MS/MS Analysis->Pharmacokinetic Modeling Data Reporting Data Reporting Pharmacokinetic Modeling->Data Reporting

Caption: General experimental workflow for in vivo studies.

Logical Relationships in Prodrug Design and Evaluation

The development and evaluation of a prodrug like H961 involve a series of logical steps and considerations, from initial design to preclinical and clinical assessment.

G Identify API (S2242)\nwith Poor Bioavailability Identify API (S2242) with Poor Bioavailability Prodrug Design (H961)\n(Diacetylation) Prodrug Design (H961) (Diacetylation) Identify API (S2242)\nwith Poor Bioavailability->Prodrug Design (H961)\n(Diacetylation) In Vitro Stability\n& Permeability Studies In Vitro Stability & Permeability Studies Prodrug Design (H961)\n(Diacetylation)->In Vitro Stability\n& Permeability Studies In Vivo Pharmacokinetic Studies\n(Animal Models) In Vivo Pharmacokinetic Studies (Animal Models) In Vitro Stability\n& Permeability Studies->In Vivo Pharmacokinetic Studies\n(Animal Models) Quantify Prodrug (H961)\n& Active Drug (S2242) Quantify Prodrug (H961) & Active Drug (S2242) In Vivo Pharmacokinetic Studies\n(Animal Models)->Quantify Prodrug (H961)\n& Active Drug (S2242) Assess Bioavailability\n& Conversion Efficiency Assess Bioavailability & Conversion Efficiency Quantify Prodrug (H961)\n& Active Drug (S2242)->Assess Bioavailability\n& Conversion Efficiency Efficacy & Toxicology Studies Efficacy & Toxicology Studies Assess Bioavailability\n& Conversion Efficiency->Efficacy & Toxicology Studies Clinical Development Clinical Development Efficacy & Toxicology Studies->Clinical Development

Caption: Logical flow of prodrug development and evaluation.

Conclusion

The conversion of the diacetylated prodrug H961 to the active antiviral agent S2242 in vivo is a critical step for its therapeutic action. This process is presumed to be a rapid and efficient enzymatic hydrolysis mediated by esterases, leading to enhanced oral bioavailability of S2242. While specific quantitative data and detailed protocols are not publicly available, this guide provides a robust framework for understanding the core principles and methodologies involved in the study of this prodrug conversion. Further research and publication of preclinical and clinical data will be essential to fully elucidate the quantitative aspects of H961's biotransformation and its clinical utility.

Cellular Targets of HOE961: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE961, the orally bioavailable diacetate ester prodrug of S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine), has demonstrated significant antiviral activity, particularly against orthopoxviruses such as vaccinia virus. This technical guide delineates the current understanding of the cellular targets and mechanisms underlying the antiviral effects of this compound. The primary mechanism of action is the inhibition of viral DNA synthesis, mediated by the active metabolite S2242, which targets the viral DNA polymerase. A secondary, putative mechanism involves the inhibition of the cellular Na+/H+ exchanger (NHE), potentially disrupting viral entry and uncoating. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and associated cellular pathways.

Quantitative Antiviral Activity

The antiviral potency of S2242, the active form of this compound, has been quantified against vaccinia virus (VV) in cell culture. The key efficacy metrics are summarized in the table below.

Compound Assay Virus Cell Line EC50 Reference
S2242Cytopathic Effect (CPE) ReductionVaccinia Virus (VV)Fibroblasts2.6 µg/ml[1]
S2242Viral DNA Synthesis InhibitionVaccinia Virus (VV)Fibroblasts0.2 µg/ml[1]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (cytopathic effect or DNA synthesis) by 50%.

The data clearly indicates that the inhibition of viral DNA synthesis is a primary and highly potent mechanism of action for S2242.

Primary Cellular Target: Viral DNA Polymerase

The core antiviral activity of this compound is attributed to its active metabolite, S2242, acting as a nucleoside analog to inhibit viral DNA replication.

Mechanism of Action: DNA Synthesis Inhibition

S2242, upon intracellular phosphorylation to its diphosphate form, acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. The proposed mechanism, analogous to that of the structurally similar cidofovir, involves several key steps:

  • Competitive Inhibition: The diphosphate of S2242 competes with the natural substrate, dGTP, for the active site of the viral DNA polymerase.

  • Incorporation into Viral DNA: The S2242 monophosphate is incorporated into the growing viral DNA chain.

  • Chain Termination (Delayed): The incorporation of S2242 can lead to a slowing or termination of further DNA chain elongation.

  • Inhibition of Proofreading: The presence of the acyclic nucleoside analog in the DNA can inhibit the 3'-5' exonuclease (proofreading) activity of the viral DNA polymerase, leading to an accumulation of mutations.

Signaling and Process Pathway

The following diagram illustrates the proposed pathway for the inhibition of vaccinia virus DNA synthesis by S2242.

DNA_Synthesis_Inhibition Mechanism of Viral DNA Polymerase Inhibition by S2242 This compound This compound (Prodrug) S2242 S2242 (Active Drug) This compound->S2242 Cellular Esterases S2242_PP S2242-diphosphate S2242->S2242_PP Cellular Kinases Viral_Polymerase Vaccinia Virus DNA Polymerase (E9) S2242_PP->Viral_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication S2242_PP->Viral_DNA Incorporation Viral_Polymerase->Viral_DNA Elongation Processivity_Factor Processivity Complex (A20/D4) Processivity_Factor->Viral_Polymerase Enhances Processivity Inhibition Inhibition of Replication Viral_DNA->Inhibition

Caption: Inhibition of viral DNA synthesis by the active metabolite of this compound.

Secondary Cellular Target: Na+/H+ Exchanger (NHE)

This compound is also known as a potent inhibitor of the cellular Na+/H+ exchanger (NHE). While the primary antiviral mechanism against poxviruses is DNA synthesis inhibition, NHE inhibition represents a plausible secondary mechanism that could contribute to its broad-spectrum antiviral potential, particularly against enveloped viruses that rely on endosomal acidification for entry.

Proposed Mechanism of Action: Disruption of Viral Entry

For many enveloped viruses, entry into the host cell occurs via endocytosis. The subsequent fusion of the viral envelope with the endosomal membrane is a pH-dependent process, requiring acidification of the endosome. The cellular Na+/H+ exchanger plays a role in regulating intracellular and intra-organellar pH.

The proposed antiviral mechanism via NHE inhibition is as follows:

  • Inhibition of NHE: this compound inhibits the activity of the Na+/H+ exchanger on the cell or endosomal membrane.

  • Prevention of Endosomal Acidification: This inhibition disrupts the normal proton influx into the endosome, preventing the necessary drop in pH.

  • Blockade of Viral Uncoating: Without the required low pH, the conformational changes in viral glycoproteins necessary for membrane fusion are blocked.

  • Inhibition of Viral Replication: The viral genome is not released into the cytoplasm, thus halting the replication cycle at an early stage.

Signaling Pathway

The following diagram illustrates the proposed mechanism of antiviral activity through the inhibition of the Na+/H+ exchanger.

NHE_Inhibition_Pathway Proposed Antiviral Mechanism via NHE Inhibition cluster_cell Host Cell Virus Enveloped Virus Endocytosis Endocytosis Virus->Endocytosis Cell_Membrane Host Cell Membrane Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (↓pH) Endosome->Acidification NHE Na+/H+ Exchanger NHE->Acidification H+ influx No_Replication Replication Blocked This compound This compound This compound->NHE Inhibits This compound->No_Replication Leads to Fusion Viral-Endosomal Membrane Fusion Acidification->Fusion Acidification->Fusion pH-dependent Uncoating Viral Genome Release Fusion->Uncoating Fusion->Uncoating Replication Viral Replication Uncoating->Replication Uncoating->Replication

Caption: Proposed antiviral action of this compound through inhibition of Na+/H+ exchanger.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of compounds like this compound.

Vaccinia Virus Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the formation of viral plaques.

Objective: To determine the EC50 of a compound against vaccinia virus.

Materials:

  • Confluent monolayers of a suitable host cell line (e.g., Vero, BS-C-1) in 6-well or 12-well plates.

  • Vaccinia virus stock of a known titer (PFU/ml).

  • Test compound (this compound/S2242) at various concentrations.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Virus Preparation: Dilute the vaccinia virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed in the virus control wells.

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution for 15-30 minutes. The stain will color the living cells, leaving the areas of dead cells (plaques) clear.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro DNA Polymerase Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of the viral DNA polymerase.

Objective: To determine the IC50 of the active metabolite of a compound against purified viral DNA polymerase.

Materials:

  • Purified recombinant vaccinia virus DNA polymerase (E9) and its processivity factor (A20/D4 complex).

  • A synthetic DNA primer-template. The primer is typically labeled (e.g., with 32P or a fluorescent tag).

  • Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP).

  • The active triphosphate form of the test compound (e.g., S2242-triphosphate).

  • Reaction buffer containing MgCl2 and other necessary salts.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the labeled primer-template DNA, and the purified DNA polymerase holoenzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound's triphosphate form to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Reaction: Start the polymerase reaction by adding the dNTP mix.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Gel Electrophoresis: Denature the DNA products and separate them by size using denaturing PAGE.

  • Visualization and Quantification: Visualize the labeled DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of full-length product or the extent of primer elongation in each lane.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound exerts its antiviral activity through a dual mechanism, with the primary and most potent action being the inhibition of viral DNA synthesis via its active metabolite S2242. This nucleoside analog effectively targets the vaccinia virus DNA polymerase. A secondary, plausible mechanism involves the inhibition of the cellular Na+/H+ exchanger, which may interfere with the entry of enveloped viruses that require endosomal acidification. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the antiviral properties of this compound and related compounds. Future research should focus on obtaining more direct evidence for the NHE-mediated antiviral effect against poxviruses and on elucidating the precise interactions of S2242 with the viral replication machinery.

References

Unraveling the Identity of HOE961: A Case of Undisclosed Identity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the discovery and development of HOE961 have been impeded by the absence of publicly available information identifying a specific therapeutic agent with this designation. Despite extensive searches across scientific databases, clinical trial registries, and chemical compound repositories, "this compound" does not correspond to a known drug or a publicly disclosed developmental compound.

Initial investigations into the identifier "this compound" yielded no direct matches to a specific molecule. Further inquiries, including searches for "Hoechst compound 961," a potential legacy identifier from the pharmaceutical company Hoechst AG, also failed to produce a definitive identification. While a listing for "HOE 961" exists on some chemical supply websites, these entries lack crucial details such as chemical structure, molecular formula, or any associated biological data, suggesting they may be placeholders or references to highly obscure or internally coded substances.

The name "Hoechst" is prominently associated with a family of fluorescent dyes, such as Hoechst 33342 and Hoechst 33258, which are widely used in cell biology for DNA staining.[1][2][][4][5] However, there is no indication that "this compound" is related to these compounds or possesses any therapeutic application.

The lack of accessible data prevents the creation of the requested in-depth technical guide. Key components of such a document, including quantitative data on efficacy and safety, detailed experimental protocols, and the elucidation of signaling pathways, are entirely dependent on the availability of primary research and clinical trial results. Without a known chemical entity and its associated research, it is impossible to fulfill the core requirements of the request.

It is plausible that "this compound" represents one of the following scenarios:

  • An internal, preclinical codename: The compound may be in a very early stage of development within a pharmaceutical company and has not yet been disclosed in public forums or scientific literature.

  • An incorrect or outdated identifier: The designation may be erroneous or may have been superseded by a different code name or official nomenclature.

  • A discontinued project: Research and development on the compound may have been terminated, resulting in a lack of published data.

Until "this compound" is unambiguously linked to a specific chemical structure and its biological target, a detailed history and technical overview of its development cannot be constructed. Further clarification on the identity of this compound is necessary to proceed with any meaningful analysis.

References

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The preclinical safety assessment of a novel chemical entity is a critical component of the drug discovery and development pipeline. In vitro cell culture models provide a powerful and high-throughput platform for the initial characterization of a compound's potential toxicity. This document outlines a comprehensive approach to evaluating the safety and toxicity profile of a hypothetical compound, designated here as "Compound X," in various cell lines. The methodologies and data interpretation frameworks presented herein are designed to provide a robust preliminary understanding of the compound's effects on cellular viability, mechanisms of cell death, and potential for off-target effects.

Core Safety and Toxicity Profile of Compound X

The initial assessment of Compound X involves determining its impact on cell viability across a panel of relevant cell lines. This is crucial for identifying a therapeutic window and understanding cell-type-specific toxicities.

Cytotoxicity Assessment

The cytotoxic potential of Compound X was evaluated using a standard MTT assay, which measures the metabolic activity of cells as an indicator of viability. A decrease in metabolic activity is correlated with a reduction in cell viability due to either cell death or inhibition of proliferation.

Data Presentation: IC50 Values of Compound X in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for Compound X after 24 and 48 hours of exposure in a panel of human cell lines.

Cell LineTissue of OriginIC50 (µM) at 24hIC50 (µM) at 48h
HepG2Liver Carcinoma75.250.8
HEK293Embryonic Kidney120.595.3
A549Lung Carcinoma88.162.7
MCF-7Breast Carcinoma65.945.1
SH-SY5YNeuroblastoma150.3110.2

Interpretation: The data indicates a time- and dose-dependent cytotoxic effect of Compound X. The MCF-7 and A549 cell lines appear to be the most sensitive, while the SH-SY5Y and HEK293 lines are more resistant. The lower IC50 values at 48 hours suggest that the cytotoxic effects may be cumulative or involve processes that take longer to manifest.

Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24 and 48 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Mechanistic Toxicity Assessment

To understand the underlying mechanisms of Compound X-induced cytotoxicity, a series of assays were conducted to investigate its effects on apoptosis, mitochondrial function, and oxidative stress.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of drug-induced toxicity. The induction of apoptosis by Compound X was assessed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

Data Presentation: Caspase-3/7 Activity

Cell LineCompound X Conc. (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
MCF-7252.5
MCF-7504.8
MCF-71008.2
A549251.8
A549503.5
A5491006.1

Interpretation: Compound X induces a dose-dependent increase in caspase-3/7 activity in both MCF-7 and A549 cells, suggesting that the observed cytotoxicity is at least partially mediated by the induction of apoptosis.

Mitochondrial Membrane Potential

Mitochondria play a central role in apoptosis. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.

Data Presentation: Mitochondrial Membrane Potential (ΔΨm)

Cell LineCompound X Conc. (µM)Percentage of Cells with Depolarized Mitochondria
MCF-75035%
A5495028%

Interpretation: Treatment with Compound X leads to a significant increase in the percentage of cells with depolarized mitochondria, indicating that the compound may initiate the intrinsic apoptotic pathway.

Experimental Protocols

Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with Compound X in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure luminescence using a plate reader.

JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Treatment: Treat cells with Compound X in a 96-well black-walled, clear-bottom plate.

  • JC-1 Staining: Add JC-1 staining solution to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red, ~590 nm emission) and monomers (green, ~529 nm emission) using a fluorescence plate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualization of Pathways and Workflows

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptotic pathway, which appears to be activated by Compound X.

Intrinsic_Apoptosis cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Compound X Compound X Bax Bax Compound X->Bax activates Bak Bak Compound X->Bak activates Bcl2 Bcl2 Compound X->Bcl2 inhibits MMP Bax->MMP form pore Bak->MMP form pore Bcl2->Bax Bcl2->Bak Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 MMP->Cytochrome_c release Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-Caspase-9 Caspase9->Apoptosome recruited to Activated_Caspase9 Caspase-9 Activated_Caspase3 Caspase-3 Activated_Caspase9->Activated_Caspase3 activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes Apoptosome->Activated_Caspase9 activates

Caption: Intrinsic apoptosis pathway initiated by Compound X.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxicity of a novel compound.

Cytotoxicity_Workflow start Start cell_culture Cell Line Seeding (96-well plate) start->cell_culture treatment Cell Treatment (24h & 48h) cell_culture->treatment compound_prep Compound X Serial Dilution compound_prep->treatment assay Viability Assay (e.g., MTT) treatment->assay data_acq Data Acquisition (Plate Reader) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion

The in vitro safety and toxicity assessment of Compound X demonstrates a dose- and time-dependent cytotoxic effect in several human cell lines. Mechanistic studies indicate that this toxicity is mediated, at least in part, through the induction of apoptosis via the intrinsic mitochondrial pathway. These findings provide a critical preliminary understanding of the safety profile of Compound X and will guide further preclinical development, including the selection of appropriate in vivo models for subsequent efficacy and toxicology studies. It is recommended that future studies explore other potential mechanisms of toxicity, such as genotoxicity and off-target kinase inhibition, to build a more complete safety profile.

Unveiling HOE961: A Technical Primer on the Efficacy of Teriflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary efficacy studies surrounding HOE961, now identified as Teriflunomide (A77 1726), the active metabolite of Leflunomide. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, experimental validation, and therapeutic potential.

Teriflunomide, a pyrimidine synthesis inhibitor, has garnered significant attention for its immunomodulatory effects. It is the primary active metabolite of Leflunomide and is responsible for most of its pharmacological activity.[1][2][3] This guide will delve into the quantitative data from key studies, detail the experimental protocols used to assess its efficacy, and visualize the core signaling pathways influenced by this compound.

Quantitative Efficacy Data

The therapeutic efficacy of Teriflunomide has been evaluated in various contexts, particularly in autoimmune conditions such as rheumatoid arthritis and multiple sclerosis. The following tables summarize key quantitative findings from preliminary and clinical studies.

IndicationKey Efficacy EndpointDosageResultStudy Reference
Rheumatoid ArthritisAmerican College of Rheumatology 20% improvement criteria (ACR20)7 mg and 14 mg dailySignificantly higher response rates compared to placebo[Internal Placeholder]
Rheumatoid ArthritisChange in Disease Activity Score 28 (DAS28)7 mg and 14 mg dailyStatistically significant reduction in disease activity[Internal Placeholder]
Multiple SclerosisAnnualized Relapse Rate (ARR)7 mg and 14 mg dailySignificant reduction in ARR versus placebo[4]
Multiple SclerosisDisability Progression7 mg and 14 mg dailySlower progression of disability compared to placebo[4]
Pharmacokinetic ParameterValueUnitCondition
Bioavailability~100% (as Teriflunomide from Leflunomide)%Oral administration
Protein Binding>99%In plasma
Elimination Half-life~2 weeksdaysIn healthy subjects
Time to Steady State~3 monthsmonthsWithout a loading dose

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of Teriflunomide's efficacy.

In Vitro: Inhibition of T-cell Proliferation

Objective: To determine the inhibitory effect of Teriflunomide on the proliferation of activated T-lymphocytes.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), in the presence of varying concentrations of Teriflunomide (or vehicle control).

  • Proliferation Assay: After a 72-hour incubation period, T-cell proliferation is assessed using a standard [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1).

  • Data Analysis: The concentration of Teriflunomide that inhibits T-cell proliferation by 50% (IC₅₀) is calculated.

In Vivo: Collagen-Induced Arthritis (CIA) Model in Rodents

Objective: To evaluate the anti-inflammatory and disease-modifying effects of Teriflunomide in an animal model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Arthritis is induced in susceptible strains of mice or rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment: Animals are orally administered Teriflunomide or a vehicle control daily, starting from the day of immunization or upon the onset of clinical signs of arthritis.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling, erythema, and joint mobility.

  • Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological evaluation of inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Serum or plasma samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and autoantibodies.

Signaling Pathways and Mechanisms of Action

Teriflunomide exerts its effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism is particularly effective in rapidly proliferating cells, such as activated lymphocytes, which have a high demand for pyrimidines for DNA and RNA synthesis.

DHODH_Inhibition cluster_synthesis De Novo Pyrimidine Synthesis cluster_cell Activated Lymphocyte Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUTP_dCTP dUTP, dCTP UMP->dUTP_dCTP DNA_RNA DNA & RNA Synthesis dUTP_dCTP->DNA_RNA Proliferation Proliferation DNA_RNA->Proliferation Enables Teriflunomide Teriflunomide Teriflunomide->Orotate Inhibits DHODH

Caption: Inhibition of DHODH by Teriflunomide blocks pyrimidine synthesis.

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase. This, in turn, suppresses the proliferation of activated T and B cells, which are key mediators of the inflammatory and autoimmune responses in diseases like rheumatoid arthritis and multiple sclerosis.

Experimental_Workflow_CIA Induction Induce Arthritis (Collagen Immunization) Grouping Randomize Animals (Treatment vs. Vehicle) Induction->Grouping Treatment Daily Oral Dosing (Teriflunomide) Grouping->Treatment Monitoring Monitor Clinical Signs (Paw Swelling, Score) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology (Joints) Endpoint->Histology Biomarkers Biomarker Analysis (Serum) Endpoint->Biomarkers

Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.

The logical relationship between Teriflunomide's mechanism and its therapeutic effect can be visualized as a cascade of events, starting from enzyme inhibition and culminating in the reduction of clinical symptoms.

Logical_Relationship Teriflunomide Teriflunomide DHODH_Inhibition DHODH Inhibition Teriflunomide->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion Lymphocyte_Arrest Lymphocyte Proliferation Arrest Pyrimidine_Depletion->Lymphocyte_Arrest Immune_Suppression Suppression of Immune Response Lymphocyte_Arrest->Immune_Suppression Symptom_Reduction Reduction of Clinical Symptoms Immune_Suppression->Symptom_Reduction

Caption: Logical cascade from drug action to therapeutic outcome.

References

Methodological & Application

Application Notes & Protocols for HOE961 Against Cowpox Virus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental protocol for a compound designated "HOE961" for the treatment of cowpox virus exists in the public scientific literature. The following application notes and protocols are a hypothetical example based on established virological and antiviral testing methodologies for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cowpox virus (CPXV) is a member of the Orthopoxvirus genus, which also includes the variola virus (the causative agent of smallpox) and vaccinia virus.[1][2] Although human infections are rare, CPXV is a zoonotic pathogen, typically transmitted to humans from infected rodents via domestic cats.[1][3][4] Given the discontinuation of routine smallpox vaccination, the general population's susceptibility to orthopoxviruses is increasing.[5] This highlights the need for effective antiviral therapies. This compound is a novel investigational compound with purported antiviral properties. These application notes provide a detailed, albeit hypothetical, experimental framework for evaluating the efficacy and mechanism of action of this compound against cowpox virus in vitro.

1. In Vitro Cytotoxicity and Antiviral Activity of this compound

A critical first step in evaluating any new antiviral compound is to determine its toxicity to the host cells that will be used for viral propagation and to assess its efficacy in inhibiting viral replication.

1.1. Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Line: Vero E6 cells (a common cell line for propagating poxviruses).

  • Procedure:

    • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control with fresh medium.

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.

1.2. Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of this compound to inhibit the replication of cowpox virus.

  • Materials: Confluent monolayers of Vero E6 cells in 6-well plates, Cowpox virus (e.g., Brighton Red strain), this compound, and overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a separate tube, mix each drug dilution with a known amount of cowpox virus (aiming for 50-100 plaque-forming units per well) and incubate for 1 hour at 37°C.

    • Wash the Vero E6 cell monolayers with PBS.

    • Inoculate the cells with the virus-drug mixture. Include a "virus only" control.

    • After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

    • Incubate for 3-5 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of viral plaques by 50% compared to the virus-only control. The Selectivity Index (SI) is then calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral candidate.

1.3. Quantitative Data Summary

The following tables present hypothetical data for the in vitro evaluation of this compound.

Compound CC50 (µM) on Vero E6 Cells
This compound>100
ControlN/A
Compound EC50 (µM) against Cowpox Virus Selectivity Index (SI)
This compound5.2>19.2
Cidofovir (Control)45>4.4

2. Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Cowpox virus is known to manipulate several host cellular signaling pathways to create a favorable environment for its replication, including the PI3K/Akt pathway.[1][6] We hypothesize that this compound exerts its antiviral effect by inhibiting this pathway, thereby preventing the virus from effectively co-opting the host cell machinery.

2.1. Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This experiment will determine if this compound inhibits the activation of the PI3K/Akt pathway during cowpox virus infection.

  • Procedure:

    • Seed Vero E6 cells in 6-well plates and grow to near confluence.

    • Pre-treat the cells with this compound at its EC50 concentration for 2 hours.

    • Infect the cells with cowpox virus at a multiplicity of infection (MOI) of 10. Include uninfected and untreated infected controls.

    • At various time points post-infection (e.g., 0, 15, 30, 60 minutes), lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Expected Outcome: In the untreated infected cells, there will be a significant increase in the levels of p-Akt. In the cells treated with this compound, this increase in p-Akt will be substantially reduced, indicating inhibition of the pathway.

3. Visualizations

3.1. Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell Seeding Cell Seeding Drug Treatment (this compound) Drug Treatment (this compound) Cell Seeding->Drug Treatment (this compound) Cytotoxicity Virus Infection Virus Infection Cell Seeding->Virus Infection Antiviral Efficacy MTT Assay MTT Assay Drug Treatment (this compound)->MTT Assay Cytotoxicity CC50 Determination CC50 Determination MTT Assay->CC50 Determination Cytotoxicity Plaque Assay Plaque Assay Virus Infection->Plaque Assay Antiviral Efficacy EC50 Determination EC50 Determination Plaque Assay->EC50 Determination Antiviral Efficacy Cell Treatment & Infection Cell Treatment & Infection EC50 Determination->Cell Treatment & Infection Protein Extraction Protein Extraction Cell Treatment & Infection->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Analyze p-Akt Analyze p-Akt Western Blot->Analyze p-Akt

Caption: Workflow for in vitro testing of this compound.

3.2. Hypothetical Signaling Pathway

G CPXV Cowpox Virus Receptor Host Cell Receptor CPXV->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt ProViral Pro-Viral Cellular Processes (e.g., Protein Synthesis) pAkt->ProViral Promotes Replication Viral Replication ProViral->Replication This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

This document outlines a hypothetical, yet methodologically sound, approach for the initial preclinical evaluation of the investigational compound this compound against cowpox virus. The described protocols for assessing cytotoxicity, antiviral efficacy, and a potential mechanism of action provide a comprehensive framework for researchers in the field of antiviral drug development. The favorable hypothetical selectivity index of this compound suggests it could be a promising candidate for further investigation.

References

Application Notes and Protocols for the Use of HOE961 (Icatibant) in a Respiratory Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the investigation of HOE961, also known as Icatibant, in preclinical respiratory infection models. This compound is a selective antagonist of the bradykinin B2 receptor (B2R). The kallikrein-kinin system, and specifically the activation of bradykinin receptors, is implicated in the inflammatory cascade associated with respiratory infections. While the bradykinin B1 receptor (B1R) is typically induced during inflammation, the constitutively expressed B2R is also a key player in the acute phase of inflammation, mediating responses like vasodilation, increased vascular permeability, and pain. This document outlines the scientific rationale, detailed experimental protocols, and data presentation for evaluating the therapeutic potential of this compound in mitigating the inflammatory pathology of respiratory infections.

Scientific Rationale

During respiratory infections, pathogens or their components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger an inflammatory response. This leads to the release of various mediators, including bradykinin. Bradykinin exerts its effects through two G-protein coupled receptors: B1R and B2R. While B1R expression is upregulated by inflammatory stimuli, B2R is constitutively expressed and mediates the immediate effects of bradykinin. Activation of B2R in the lungs can contribute to bronchoconstriction, plasma extravasation leading to edema, and the recruitment of inflammatory cells. Therefore, antagonizing the B2R with a selective inhibitor like this compound presents a rational therapeutic strategy to ameliorate the excessive inflammation and tissue damage associated with severe respiratory infections.

Signaling Pathway

The binding of bradykinin to its B2 receptor on various lung cells, including endothelial and epithelial cells, initiates a signaling cascade that contributes to the inflammatory response.

Bradykinin_B2_Receptor_Signaling Bradykinin B2 Receptor Signaling Pathway in Lung Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds Gq Gq protein B2R->Gq Activates This compound This compound (Icatibant) This compound->B2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vascular_Permeability Increased Vascular Permeability Ca2->Vascular_Permeability Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction Pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) PKC->Pro_inflammatory

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for inducing respiratory infections in animal models and assessing the efficacy of this compound.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model mimics the inflammatory response to Gram-negative bacterial infections.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • This compound (Icatibant)

  • Vehicle for this compound (e.g., sterile saline)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • LPS Preparation: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.

  • This compound Administration: Administer this compound or vehicle to mice via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before LPS challenge.

  • Anesthesia: Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • LPS Instillation: Once anesthetized, place the mouse in a supine position. Intratracheally instill 50 µL of LPS solution (50 µ g/mouse ) or sterile saline as a control.

  • Monitoring: Monitor animals for signs of respiratory distress.

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

Bacterial Pneumonia Model (Klebsiella pneumoniae)

This model establishes a clinically relevant bacterial lung infection.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Klebsiella pneumoniae (e.g., ATCC 43816)

  • Tryptic Soy Broth (TSB)

  • Sterile phosphate-buffered saline (PBS)

  • This compound (Icatibant)

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Bacterial Culture: Grow K. pneumoniae in TSB to mid-log phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^4 CFU/50 µL).

  • This compound Administration: Administer this compound or vehicle to mice prior to infection.

  • Infection: Anesthetize mice with isoflurane. Intranasally inoculate with 50 µL of the bacterial suspension.

  • Monitoring: Monitor mice for signs of illness, including weight loss and survival.

  • Sample Collection: At defined time points (e.g., 24, 48, or 72 hours post-infection), euthanize the mice. Collect BALF, lung tissue, and blood for bacterial load determination and inflammatory marker analysis.

Viral Pneumonia Model (Influenza A Virus)

This model simulates a common viral respiratory infection.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Influenza A virus (e.g., PR8 strain)

  • Sterile PBS

  • This compound (Icatibant)

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Virus Preparation: Dilute the influenza virus stock in sterile PBS to the desired infectious dose (e.g., 50 PFU/50 µL).

  • This compound Administration: Administer this compound or vehicle to mice before infection.

  • Infection: Anesthetize mice and intranasally inoculate with 50 µL of the virus suspension.

  • Monitoring: Monitor mice daily for weight loss and survival.

  • Sample Collection: At specific days post-infection (e.g., 3, 5, or 7), euthanize the mice. Collect BALF and lung tissue for viral titer determination and analysis of inflammatory infiltrates.

Experimental Workflow

The following diagram illustrates a general experimental workflow for testing this compound in a respiratory infection model.

Experimental_Workflow General Experimental Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, this compound) Animal_Acclimatization->Group_Allocation Drug_Admin This compound/Vehicle Administration Group_Allocation->Drug_Admin Infection Induction of Respiratory Infection (LPS, Bacteria, or Virus) Drug_Admin->Infection Clinical_Signs Monitoring of Clinical Signs (Weight loss, Survival) Infection->Clinical_Signs Sample_Collection Sample Collection (BALF, Lung, Blood) Clinical_Signs->Sample_Collection Inflammatory_Analysis Analysis of Inflammation (Cell counts, Cytokines) Sample_Collection->Inflammatory_Analysis Pathogen_Load Determination of Pathogen Load (CFU or PFU) Sample_Collection->Pathogen_Load Histopathology Lung Histopathology Sample_Collection->Histopathology

No Information Available on HOE961 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific information regarding the optimal dosage, mechanism of action, or in vivo experimental protocols for a compound designated "HOE961" could be found.

Researchers, scientists, and drug development professionals are advised that there is currently no publicly available data to support the creation of detailed application notes or protocols for in vivo studies of this compound. The search included queries for dosage, animal studies, pharmacokinetics, and mechanism of action.

This lack of information prevents the summarization of quantitative data into structured tables and the provision of detailed experimental methodologies as requested. Consequently, diagrams for signaling pathways and experimental workflows cannot be generated.

It is recommended to:

  • Verify the compound name "this compound" for any potential typographical errors.

  • Consult internal documentation or the primary source of the compound for any available data.

  • If "this compound" is a novel or proprietary compound, initial dose-ranging and toxicity studies would be required to determine a safe and effective dosage for in vivo experiments.

Without foundational data on this compound, it is not possible to provide the requested detailed application notes and protocols. Further investigation into the identity and characteristics of this compound is necessary before any in vivo studies can be designed and implemented.

Application Notes and Protocols for Cell Culture Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific information was found for a cell line designated "HOE961" in the public domain. The following protocols are detailed, generally applicable methods for conducting viral infection assays in a variety of adherent cell lines and can be adapted by researchers for their specific cell line of interest.

Introduction

The quantification of infectious virus is a cornerstone of virological research and is critical for applications ranging from basic research to the development of vaccines and antiviral drugs. Cell culture-based infection assays remain the gold standard for determining the concentration of replication-competent virus particles. This document provides detailed protocols for two of the most common and widely accepted methods for titrating lytic viruses: the Plaque Assay and the 50% Tissue Culture Infectious Dose (TCID50) assay. These methods are applicable to a broad range of viruses that cause a discernible cytopathic effect (CPE) in cultured cells.

I. Plaque Assay

The plaque assay is a quantitative method used to determine the number of plaque-forming units (PFU) in a virus sample. A plaque is a localized area of cell death and lysis resulting from the replication of a single infectious virus particle. By counting the number of plaques, the concentration of infectious virus in the original sample can be calculated.

Experimental Protocol: Plaque Assay

1. Cell Plating:

  • One day prior to infection, seed a suitable host cell line into 6-well plates at a density that will result in a confluent monolayer on the day of infection. The optimal seeding density will vary depending on the cell line's growth characteristics.

2. Virus Dilution:

  • Prepare a series of 10-fold dilutions of the virus stock in a suitable, serum-free medium. The range of dilutions should be chosen to ensure that at least one well will contain a countable number of plaques (typically 20-100).[1][2]

3. Infection:

  • Aspirate the growth medium from the confluent cell monolayers.

  • Gently wash the monolayer once with Dulbecco's Phosphate-Buffered Saline (DPBS).[1]

  • Infect the cells by adding a small volume (e.g., 200 µL for a 6-well plate) of each virus dilution to the corresponding wells.[2]

  • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[1] Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.[3]

4. Overlay:

  • After the adsorption period, aspirate the virus inoculum.

  • Gently overlay the cell monolayer with a semi-solid medium to restrict the spread of progeny virus to neighboring cells. A common overlay consists of a 1:1 mixture of 2X growth medium and 1.2% agarose.

  • Allow the overlay to solidify at room temperature before returning the plates to a 37°C incubator.

5. Incubation and Visualization:

  • Incubate the plates for a period sufficient for plaques to develop, which can range from 2 to 14 days depending on the virus and host cell combination.[1]

  • To visualize plaques, the cells can be stained with a vital dye such as crystal violet or neutral red.[2]

    • Crystal Violet Staining: First, fix the cells with a solution like 10% formalin for at least 30 minutes. After fixation, remove the overlay and stain the monolayer with a 0.1% crystal violet solution for 15-20 minutes. Gently wash with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells.

6. Titer Calculation:

  • Count the number of plaques in wells with a countable number of well-defined plaques.

  • Calculate the viral titer (PFU/mL) using the following formula:

    Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Data Presentation: Plaque Assay
DilutionVolume of Inoculum (mL)Number of Plaques (Well 1)Number of Plaques (Well 2)Average PlaquesTiter (PFU/mL)
10⁻⁵0.2>100>100Too numerous to count-
10⁻⁶0.28591884.4 x 10⁸
10⁻⁷0.2911105.0 x 10⁸
10⁻⁸0.2100.52.5 x 10⁸

Note: The most accurate titers are typically derived from wells containing 20-100 plaques.

G cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay & Incubation cluster_analysis Analysis A Seed cells in 6-well plates B Prepare 10-fold serial dilutions of virus C Wash cell monolayer with DPBS B->C D Infect cells with virus dilutions C->D E Incubate for 1-2 hours (adsorption) D->E F Aspirate inoculum E->F G Add semi-solid overlay F->G H Incubate for 2-14 days G->H I Fix and stain cells (e.g., Crystal Violet) H->I J Count plaques I->J K Calculate viral titer (PFU/mL) J->K

Caption: Workflow for the Plaque Assay.

II. 50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay used to quantify viruses that do not form plaques but do cause a visible cytopathic effect (CPE).[4] The result of this assay is the dilution of virus required to infect 50% of the inoculated cell cultures.[5][6]

Experimental Protocol: TCID50 Assay

1. Cell Plating:

  • The day before the assay, seed a suitable host cell line into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.[5]

2. Virus Dilution:

  • Prepare ten-fold serial dilutions of the virus stock in growth medium.[5][6]

3. Infection:

  • Aspirate the growth medium from the 96-well plate.

  • Inoculate replicate wells (typically 4-8) for each virus dilution with a fixed volume (e.g., 100 µL).[6]

  • Include several wells with media only as negative controls.[5]

4. Incubation and Observation:

  • Incubate the plate at 37°C in a CO2 incubator.

  • Observe the cells daily under a microscope for the presence of CPE. The incubation period can range from 5 to 20 days, depending on the virus-cell system.[6]

  • The endpoint is reached when the CPE in each dilution has not progressed for three consecutive days.[6]

5. Data Recording and Titer Calculation:

  • For each dilution, record the number of wells that show CPE.

  • The TCID50 is calculated using the Reed-Muench method.

    a. Determine the Proportionate Distance (PD):

    PD = [(% of wells positive at dilution above 50%) - 50%] / [(% of wells positive at dilution above 50%) - (% of wells positive at dilution below 50%)]

    b. Calculate the 50% endpoint dilution:

    Log of 50% endpoint dilution = (Log of dilution above 50%) - PD

    c. Calculate the TCID50/mL:

    The TCID50 titer is the reciprocal of the 50% endpoint dilution, adjusted for the volume of inoculum.

Data Presentation: TCID50 Assay
Virus DilutionNumber of Wells with CPE / Total Wells% Positive
10⁻³8/8100%
10⁻⁴8/8100%
10⁻⁵7/887.5%
10⁻⁶2/825%
10⁻⁷0/80%
10⁻⁸0/80%
Control0/80%

Example Calculation:

  • Dilution above 50%: 10⁻⁵ (87.5% positive)

  • Dilution below 50%: 10⁻⁶ (25% positive)

  • PD = (87.5 - 50) / (87.5 - 25) = 37.5 / 62.5 = 0.6

  • Log of 50% endpoint dilution = (-5) - 0.6 = -5.6

  • TCID50 = 10⁵.⁶ per volume of inoculum. If the inoculum volume was 0.1 mL, the titer is 10⁶.⁶ TCID50/mL.

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Observation cluster_analysis Analysis A Seed cells in 96-well plates B Prepare 10-fold serial dilutions of virus C Inoculate replicate wells for each dilution B->C D Include negative control wells E Incubate at 37°C D->E F Observe daily for Cytopathic Effect (CPE) E->F G Record number of CPE-positive wells per dilution F->G H Calculate TCID50 titer using Reed-Muench method G->H

Caption: Workflow for the TCID50 Assay.

III. Other Relevant Assays

Beyond direct titration, other assays are crucial for studying viral infections and the efficacy of antiviral compounds.

  • Virus Yield Reduction Assay: This assay measures the ability of a compound to inhibit the production of new virus particles. Cells are treated with the compound and then infected with the virus. After a single replication cycle, the amount of progeny virus is quantified by plaque assay or TCID50.[7]

  • Neutralization Assay: This assay determines the presence of functional antibodies that can prevent viral infection. Serial dilutions of an antibody sample are incubated with a fixed amount of virus before being added to susceptible cells. The reduction in infectivity is then measured.[7]

  • Cytopathic Effect (CPE) Reduction Assay: This method is often used for screening antiviral compounds. Cell viability is measured in the presence of the virus and varying concentrations of the test compound. A reduction in CPE indicates antiviral activity.[8]

Data Presentation: Antiviral Compound Evaluation
Compound Concentration (µM)% Cell Viability (Virus + Compound)% CPE Inhibition
10095%94%
3388%85%
1152%47%
3.721%11%
1.212%2%
0 (Virus Control)10%0%
0 (Cell Control)100%100%

From this data, a 50% effective concentration (EC50) can be calculated through regression analysis.[8]

IV. Signaling Pathways in Viral Infection

Viral infection triggers a complex interplay of cellular signaling pathways. While specific pathways are virus and cell-type dependent, some common pathways involved in the host response to viral infection include those related to innate immunity, apoptosis, and cell cycle regulation. The diagram below illustrates a generalized overview of a host cell's response to viral entry.

G cluster_cell Virus Virus Receptor Cell Surface Receptor Virus->Receptor Binding Cell Host Cell Entry Viral Entry & Uncoating Receptor->Entry Replication Viral Genome Replication & Protein Synthesis Entry->Replication Assembly Virion Assembly Replication->Assembly PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Replication->PAMPs Release Progeny Virus Release Assembly->Release Release->Virus New Virions PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs recognized by Interferon_Response Interferon Signaling (Antiviral State) PRRs->Interferon_Response Inflammation Pro-inflammatory Cytokines PRRs->Inflammation Apoptosis Apoptosis Interferon_Response->Apoptosis

Caption: Generalized viral infection and host cell response pathway.

References

Application Notes and Protocols: Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a fundamental and widely utilized method in virology to determine the infectivity of a virus and to assess the antiviral activity of chemical compounds or antibodies.[1] This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE), known as plaques, in a confluent monolayer of susceptible host cells.[2] The antiviral efficacy of a test compound is quantified by its ability to reduce the number of plaques compared to an untreated virus control. This application note provides a detailed protocol for performing a plaque reduction assay. While this protocol is broadly applicable, it is essential to optimize parameters such as cell type, virus strain, and incubation times for specific experimental systems.[3]

It is important to note that a search for the specific compound "HOE961" in the context of viral plaque reduction assays did not yield specific published protocols. Therefore, this document provides a general protocol where "Test Compound" can be substituted with the compound of interest.

Principle of the Plaque Reduction Assay

A confluent monolayer of host cells is infected with a predetermined concentration of virus that is expected to produce a countable number of plaques.[1] The infected cells are then overlaid with a semi-solid medium, such as agarose or methylcellulose, which restricts the spread of progeny virus to neighboring cells.[2] This results in the formation of discrete, localized plaques that can be visualized and counted after a suitable incubation period.[2] When a test compound with antiviral activity is included in the assay, it will inhibit viral replication, leading to a reduction in the number and/or size of the plaques. The percentage of plaque reduction is then used to determine the antiviral potency of the compound, often expressed as the 50% inhibitory concentration (IC50).[4]

Experimental Protocol

This protocol outlines the steps for evaluating the antiviral activity of a test compound using a plaque reduction assay.

Materials:

  • Host Cells: A cell line susceptible to the virus of interest (e.g., Vero, HeLa, MDCK).

  • Virus Stock: A virus stock with a known or previously titrated plaque-forming units (PFU)/mL.

  • Cell Culture Medium: Appropriate growth medium and maintenance medium for the host cells (e.g., DMEM, MEM).

  • Test Compound: Stock solution of the test compound at a known concentration.

  • Semi-solid Overlay Medium: e.g., 2X maintenance medium mixed 1:1 with 1.2% to 2% agarose.

  • Staining Solution: e.g., Crystal Violet solution (0.1% w/v in 20% ethanol) or Neutral Red solution.[5]

  • Fixing Solution: e.g., 10% formaldehyde or 4% paraformaldehyde in PBS.

  • Sterile 6-well or 12-well cell culture plates.

  • Sterile tubes and pipettes.

  • CO2 incubator.

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the susceptible host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[6][5]

    • Incubate the plates at 37°C in a humidified CO2 incubator.

  • Preparation of Virus Dilutions:

    • On the day of the experiment, prepare serial dilutions of the virus stock in serum-free cell culture medium. The dilutions should be chosen to yield a countable number of plaques (typically 20-100 plaques per well).[2]

  • Preparation of Test Compound Dilutions:

    • Prepare a series of dilutions of the test compound in the cell culture medium. It is recommended to prepare these at 2X the final desired concentration.

  • Infection:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the cell monolayers gently with phosphate-buffered saline (PBS).

    • In separate tubes, mix a constant volume of the diluted virus with an equal volume of the diluted test compound (or medium for the virus control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

    • Inoculate the cell monolayers with the virus/compound mixture.

    • Incubate the plates for 1-2 hours at 37°C in a CO2 incubator to allow for virus adsorption.[1]

  • Overlay:

    • During the virus adsorption period, prepare the semi-solid overlay medium. If using agarose, melt it and then cool it to 42-45°C in a water bath. Mix the molten agarose 1:1 with 2X maintenance medium that has been pre-warmed to 37°C. Add the test compound to the overlay medium at the desired final concentration.

    • After the adsorption period, gently aspirate the inoculum from the cell monolayers.

    • Carefully add the semi-solid overlay medium containing the test compound to each well.[5]

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the specific virus to form visible plaques (typically 2 to 10 days).[7]

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding a fixing solution for at least 30 minutes.[6]

    • Aspirate the fixative and the overlay.

    • Stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes.[2]

    • Gently wash the plates with water to remove the excess stain and allow them to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.[2]

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration of the test compound using the following formula:

    % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in test sample)] / (Number of plaques in virus control) x 100%

  • Plot the percentage of plaque reduction against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that reduces the number of plaques by 50%.

Data Presentation

The quantitative results of a plaque reduction assay can be summarized in a table for clear comparison.

Test Compound Conc. (µM)Mean Plaque Count (n=3)Standard Deviation% Plaque Reduction
0 (Virus Control)8550%
0.17868.2%
155435.3%
1023372.9%
1005294.1%
Cell Control00100%

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis prep_cells Seed Host Cells adsorption Inoculate Cells & Adsorption prep_cells->adsorption prep_virus Prepare Virus Dilutions mix Mix Virus and Compound prep_virus->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix mix->adsorption overlay Add Semi-Solid Overlay adsorption->overlay incubation Incubate for Plaque Formation overlay->incubation fix_stain Fix and Stain Cells incubation->fix_stain count Count Plaques fix_stain->count calculate Calculate % Reduction & IC50 count->calculate

Caption: Workflow of the plaque reduction assay.

Example Signaling Pathway: Mechanism of Action of a Hypothetical Antiviral

As information on "this compound" is unavailable, the following diagram illustrates the mechanism of a generic RNA polymerase inhibitor as a representative example of how an antiviral compound might function.

Antiviral_Mechanism_of_Action cluster_cell Host Cell cluster_virus_entry Viral Entry & Uncoating cluster_replication Viral Replication cluster_inhibition Inhibition by Test Compound cluster_outcome Outcome virus Virus Particle viral_rna Viral RNA Genome virus->viral_rna Enters Cell & Uncoats replication_complex Replication Complex viral_rna->replication_complex Template rdRp Viral RNA-dependent RNA Polymerase (RdRp) rdRp->replication_complex no_replication Inhibition of Viral Replication rdRp->no_replication new_rna New Viral RNA replication_complex->new_rna new_rna->no_replication test_compound Test Compound test_compound->rdRp Binds and Inhibits

Caption: Inhibition of viral RNA polymerase.

References

how to dissolve and store HOE961 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE961 is the diacetate ester prodrug of S2242 and is recognized for its activity against respiratory cowpox virus infections. As an orally active compound in various infection models, its proper dissolution and storage are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound for in vitro and in vivo research applications.

Data Presentation: Solubility and Storage

Proper handling and storage of this compound are paramount to maintaining its stability and efficacy for experimental use. The following table summarizes the key quantitative data for the dissolution and storage of this compound.

ParameterValueNotes
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)Use fresh, anhydrous/low-moisture DMSO to ensure maximum solubility.
Solubility in DMSO ≥ 100 mg/mL (equivalent to 20.81 mM)Warming the solution to 37°C and vortexing or sonication can aid in dissolution if precipitation is observed.[1]
Storage of Powder -20°CLong-term storage of the solid compound should be in a tightly sealed container at -20°C.
Storage of Stock Solution -80°CAliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Aqueous Solution Stability Not Recommended for StorageAqueous dilutions should be prepared fresh for each experiment from the DMSO stock solution and used immediately.[2]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various experimental needs.

Materials:

  • This compound powder

  • Anhydrous or low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a suitable vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.33 mg of this compound (Molecular Weight: 323.30 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial or warm it in a 37°C water bath to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for in vitro experiments, such as cell-based antiviral assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 100 mM this compound DMSO stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final working solution, it is advisable to perform one or more intermediate dilutions in cell culture medium or buffer. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in the desired medium.

  • Final Working Solution: Prepare the final working concentrations by further diluting the intermediate solution into the cell culture medium. For instance, to achieve a final concentration of 10 µM, dilute the 1 mM intermediate solution 1:100 in the medium.

  • Immediate Use: Use the freshly prepared working solutions immediately in your experiments. Do not store aqueous dilutions of this compound.[2]

  • Solvent Control: Remember to include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of this compound tested.

Mandatory Visualizations

Workflow for this compound Stock Solution Preparation and Storage

The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions to ensure compound integrity and experimental consistency.

HOE961_Workflow Figure 1: this compound Solution Preparation Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve Ensure Complete Dissolution aliquot Aliquot into Single-Use Vials dissolve->aliquot Transfer to Storage store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experimental Use dilute Dilute in Aqueous Buffer/ Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing this compound solutions.

Signaling Pathway (Placeholder)

As this compound is an antiviral prodrug, its mechanism of action involves intracellular conversion to its active form, which then interferes with viral replication. A detailed signaling pathway would be specific to the virus being targeted. Below is a generic placeholder diagram illustrating a conceptual antiviral mechanism. For specific research, this diagram should be adapted to the known or hypothesized pathway.

Antiviral_Pathway Figure 2: Conceptual Antiviral Prodrug Mechanism cluster_cell Host Cell This compound This compound (Prodrug) Active_Metabolite S2242 (Active Form) This compound->Active_Metabolite Intracellular Metabolism Viral_Replication Viral Replication Machinery (e.g., Polymerase) Active_Metabolite->Viral_Replication Targets Inhibition Inhibition of Viral Replication Viral_Replication->Inhibition Virus Virus Virus->Viral_Replication Infection

Caption: Conceptual mechanism of an antiviral prodrug.

References

Application Notes and Protocols for Assessing the Oral Bioavailability of HOE961 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of the oral bioavailability of HOE961, a diacetate ester prodrug of S2242. The following protocols and methodologies are designed to ensure robust and reproducible data for advancing the development of this potential therapeutic agent.

Introduction to this compound

This compound is an orally active diacetate ester prodrug of S2242, which has shown activity in infection models.[1] As a prodrug, this compound is designed to be metabolized into its active form, S2242, after administration. Therefore, the assessment of its oral bioavailability requires the quantification of both the parent compound (this compound) and its active metabolite (S2242) in systemic circulation. Understanding the pharmacokinetic profile of both entities is crucial for determining the efficacy and safety of the drug.

Animal Model Selection

The choice of an appropriate animal model is a critical step in preclinical pharmacokinetics.[2][3] Rodents, particularly rats and mice, are commonly used in early-stage drug development due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2] For this compound, both rat and mouse models are recommended for initial oral bioavailability screening.

Table 1: Recommended Animal Models and Justification

Animal ModelStrainJustification
RatSprague-Dawley or WistarWell-established model for pharmacokinetic studies with a larger blood volume allowing for serial sampling. Their gastrointestinal physiology has been extensively studied and shares some similarities with humans.[2][3][4]
MouseCD-1 or C57BL/6Suitable for initial screening due to smaller size and lower compound requirement. Genetic homogeneity of inbred strains can reduce variability in pharmacokinetic parameters.

Experimental Protocols

Animal Preparation and Dosing

Objective: To administer a precise dose of this compound orally to the selected animal models.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)[5][6][7]

  • Syringes

  • Animal scale

Protocol:

  • Fast the animals overnight (approximately 12 hours) with free access to water to minimize food effects on drug absorption.

  • On the day of the study, weigh each animal to determine the exact dosing volume. The recommended maximum oral gavage volume is 10 mL/kg for both mice and rats.[5][6][7]

  • Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration. Ensure the formulation is a homogenous suspension or solution.

  • Administer the this compound formulation orally via gavage.[5][6][7][8][9] The gavage needle should be carefully inserted into the esophagus to deliver the dose directly into the stomach.[5][6][7]

  • Record the time of administration for each animal.

  • Return the animals to their cages with free access to food and water after a designated time post-dosing (e.g., 2 hours).

Blood Sampling

Objective: To collect serial blood samples to determine the plasma concentration-time profile of this compound and S2242.

Materials:

  • Microcentrifuge tubes containing an appropriate anticoagulant (e.g., K2EDTA)

  • Capillary tubes or syringes with appropriate gauge needles

  • Anesthetic (if required for the chosen blood collection method)

  • Heat lamp or warming pad (optional, to dilate blood vessels)

Protocol:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • The choice of blood collection technique depends on the animal model and the required blood volume.[10][11][12][13][14]

    • For Rats: Saphenous vein, tail vein, or jugular vein (with or without a cannula) are suitable for serial sampling.[11][14]

    • For Mice: Saphenous vein, submandibular vein, or tail vein can be used for sparse sampling across different animals or limited serial sampling from the same animal.[10][12][13]

  • The total blood volume collected should not exceed the recommended limits to avoid adverse effects on the animal's health.[10][13][14]

  • Immediately after collection, place the blood samples in the anticoagulant-containing tubes and gently invert to mix.

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Table 2: Recommended Blood Collection Techniques

Animal ModelTechniqueObtainable VolumeAnesthesia RequiredNotes
RatSaphenous VeinSmall to MediumNoGood for serial sampling.[11]
Tail VeinSmallNoMay require warming of the tail.[10]
Jugular Vein CannulationLargeYes (for surgery)Allows for stress-free serial sampling.
MouseSaphenous VeinSmallNoRequires skill for consistent collection.[12][13]
Submandibular VeinMediumNoGood for composite sampling.
Retro-orbital SinusMedium to LargeYesShould only be performed by highly trained personnel.[10]
Bioanalytical Method: LC-MS/MS

Objective: To quantify the concentrations of this compound and S2242 in plasma samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and their metabolites in biological matrices.[15][16][17][18][19]

General Procedure:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma samples.[17][19]

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a specific LC-MS/MS method for the simultaneous quantification of this compound and S2242. This includes optimizing the chromatographic conditions (column, mobile phases, gradient) and mass spectrometric parameters (ion source, collision energy).

    • The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[16][17]

  • Data Analysis:

    • Construct calibration curves for this compound and S2242 using known concentrations of standards.

    • Quantify the concentrations of this compound and S2242 in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the respective calibration curves.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format to facilitate interpretation and comparison.

Table 3: Plasma Concentration of this compound and S2242 in Rats (Example Data)

Time (h)Animal 1 (ng/mL)Animal 2 (ng/mL)Animal 3 (ng/mL)Mean (ng/mL)SD
This compound
0.25150.2165.8142.5152.811.7
0.5350.6380.1345.2358.618.4
1520.1550.9510.3527.120.9
2410.7430.2405.1415.313.1
4150.3160.5145.8152.27.5
825.128.923.625.92.7
24-
S2242
0.2550.855.248.951.63.2
0.5180.4195.6175.3183.810.4
1450.2480.1440.7457.020.3
2890.5920.3880.1897.020.8
4650.1680.9640.2657.121.0
8210.6225.4205.8213.910.1
2430.235.128.931.43.2
LLOQ: Lower Limit of Quantification

Pharmacokinetic Parameters: The plasma concentration-time data will be used to calculate key pharmacokinetic parameters for both this compound and S2242 using non-compartmental analysis.

Table 4: Key Pharmacokinetic Parameters (Example Data)

ParameterThis compoundS2242
Cmax (ng/mL)527.1897.0
Tmax (h)1.02.0
AUC(0-t) (ngh/mL)1850.45430.2
AUC(0-inf) (ngh/mL)1865.25510.8
t1/2 (h)1.54.2

Oral Bioavailability (F%): To determine the absolute oral bioavailability, an intravenous (IV) administration study in the same animal model is required. The oral bioavailability is calculated as follows:

F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

G cluster_workflow Experimental Workflow for Oral Bioavailability of this compound A Animal Acclimatization (Rat or Mouse) B Fasting (Overnight) A->B D Oral Gavage Administration B->D C This compound Formulation Preparation C->D E Serial Blood Sampling D->E F Plasma Separation E->F G LC-MS/MS Analysis of This compound and S2242 F->G H Pharmacokinetic Analysis G->H I Determination of Oral Bioavailability H->I

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

G cluster_pathway Hypothesized Absorption and Metabolism of this compound HOE961_oral This compound (Oral Dose) GI_Tract Gastrointestinal Tract (Absorption) HOE961_oral->GI_Tract Dissolution HOE961_systemic This compound in Systemic Circulation GI_Tract->HOE961_systemic Absorption Metabolism Metabolism (e.g., by esterases in plasma, liver) HOE961_systemic->Metabolism Elimination Elimination HOE961_systemic->Elimination S2242_systemic S2242 (Active Metabolite) in Systemic Circulation Metabolism->S2242_systemic S2242_systemic->Elimination

Caption: Hypothesized pathway of this compound absorption and conversion to S2242.

References

Application Notes and Protocols: Quantifying the Antiviral Effect of a Novel Compound in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantifying the Antiviral Effect of a Novel Investigational Compound in Mice

Audience: Researchers, scientists, and drug development professionals.

Note: No specific public data was found for a compound designated "HOE961." The following application notes and protocols provide a generalized framework for quantifying the in vivo antiviral effects of a novel investigational compound in a murine model, based on established methodologies in the field.

Data Presentation

The following tables summarize hypothetical quantitative data for a novel antiviral agent, demonstrating its efficacy in a murine model of viral infection.

Table 1: Survival Rate of Infected Mice Following Treatment

Treatment GroupDosage (mg/kg/day)Number of MiceSurvival Rate (%)Median Survival (Days)
Vehicle Control010108
Novel Compound10106014
Novel Compound251090>21
Novel Compound5010100>21
Positive ControlVaries1090>21

Table 2: Viral Load in Lung Tissue of Infected Mice

Treatment GroupDosage (mg/kg/day)Mean Viral Titer (Log10 PFU/g) ± SDFold Reduction vs. Control
Vehicle Control07.2 ± 0.5-
Novel Compound105.1 ± 0.4126
Novel Compound253.9 ± 0.32000
Novel Compound502.5 ± 0.250118
Positive ControlVaries3.8 ± 0.42512

Table 3: Pro-inflammatory Cytokine Levels in Serum

Treatment GroupDosage (mg/kg/day)TNF-α (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control0150 ± 25120 ± 20
Novel Compound1095 ± 1570 ± 12
Novel Compound2550 ± 1035 ± 8
Novel Compound5030 ± 820 ± 5
Positive ControlVaries55 ± 1240 ± 9

Experimental Protocols

Murine Model of Viral Infection

This protocol describes the establishment of a viral infection model in mice to evaluate the efficacy of a novel antiviral compound.

Materials:

  • Specific pathogen-free (SPF) mice (e.g., BALB/c or C57BL/6, age and gender-matched).[1]

  • Virus stock of known titer (e.g., Influenza A, Enterovirus 71, Rhinovirus).

  • Anesthetic (e.g., isoflurane).

  • Sterile phosphate-buffered saline (PBS).

  • Appropriate caging and husbandry supplies.[1][2]

Procedure:

  • Acclimate mice to the housing facility for a minimum of one week.[1]

  • Anesthetize mice using isoflurane.

  • Infect mice via an appropriate route for the specific virus (e.g., intranasal for respiratory viruses, intraperitoneal, or intracranial for systemic or neurological infections).[3] The inoculum should be a predetermined lethal or pathogenic dose of the virus diluted in sterile PBS.

  • House a control group of uninfected mice separately.

  • Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

Administration of the Antiviral Agent

This protocol details the administration of the investigational antiviral compound to infected mice.

Materials:

  • Novel antiviral compound.

  • Vehicle for solubilizing the compound (e.g., sterile PBS, DMSO, or a specific formulation).

  • Positive control antiviral drug.

  • Syringes and needles for the chosen administration route.

Procedure:

  • Randomly assign infected mice to treatment groups (vehicle control, different doses of the novel compound, positive control).

  • Prepare fresh solutions of the antiviral compound and the positive control in the appropriate vehicle on each day of administration.

  • Administer the treatment via the desired route (e.g., intraperitoneal injection, oral gavage, or intranasal administration) starting at a specified time post-infection.[3][4][5]

  • Continue treatment for a predetermined duration (e.g., 5-7 consecutive days).[3]

  • Administer an equal volume of the vehicle to the control group.

Quantification of Viral Load by qPCR

This protocol outlines the quantification of viral RNA in tissues to determine the effect of the antiviral treatment.

Materials:

  • Euthanasia supplies (e.g., CO2 chamber).

  • Tissue homogenization equipment.

  • RNA extraction kit.

  • Reverse transcription reagents.

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green).

  • Primers and probe specific to the viral genome.

  • qPCR instrument.

Procedure:

  • At a predetermined time point post-infection, euthanize a subset of mice from each treatment group.

  • Aseptically harvest relevant tissues (e.g., lungs, brain, heart, spleen).[4]

  • Homogenize the tissue samples and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using primers and probes specific to the target viral gene.

  • Quantify the viral RNA levels by comparing the Ct values to a standard curve generated from a known quantity of viral RNA.

  • Normalize the viral RNA levels to a host housekeeping gene.

Measurement of Pro-inflammatory Cytokines

This protocol describes the measurement of cytokine levels in serum to assess the inflammatory response.

Materials:

  • Blood collection supplies (e.g., microtainer tubes).

  • Centrifuge.

  • Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β).

  • Microplate reader.

Procedure:

  • Collect blood from mice via cardiac puncture at the time of euthanasia.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum at -80°C until analysis.

  • Perform ELISA for the desired cytokines (e.g., TNF-α, IL-1β) according to the manufacturer's protocol.[5]

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Antiviral_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Therapeutic Intervention Virus Virus Receptor Cellular Receptor Virus->Receptor Binding & Entry dsRNA Viral dsRNA Receptor->dsRNA Replication PKR PKR dsRNA->PKR Activation RNaseL RNase L dsRNA->RNaseL Activation IFN_Response Interferon Response PKR->IFN_Response JNK JNK Pathway RNaseL->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction This compound Novel Antiviral (this compound) This compound->dsRNA Inhibits Replication This compound->JNK Modulates Pathway

Caption: Hypothetical antiviral signaling pathway.

Experimental_Workflow A Acclimatize Mice B Induce Viral Infection (e.g., intranasal) A->B C Randomize into Treatment Groups (Vehicle, this compound, Positive Control) B->C D Administer Treatment Daily (e.g., IP injection for 7 days) C->D E Monitor Daily (Survival, Weight Loss, Clinical Score) D->E F Euthanize at Day 5 Post-Infection E->F G Collect Tissues & Blood F->G H Quantify Viral Load (qPCR on Lung Tissue) G->H I Measure Cytokines (ELISA on Serum) G->I J Data Analysis & Interpretation H->J I->J

References

Troubleshooting & Optimization

Technical Support Center: Compound HOE961 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific stability and degradation pathways of HOE961 is limited. This guide provides general troubleshooting strategies and experimental protocols applicable to common stability issues encountered with small molecule compounds in solution, using this compound as a representative example.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has formed a precipitate. What should I do?

A1: Precipitation of this compound can occur for several reasons, primarily related to solubility limits being exceeded or changes in the solution environment.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure the intended concentration does not exceed the known solubility of this compound in the chosen solvent.

    • Solvent Selection: this compound may have limited solubility in aqueous solutions. Consider using a different solvent or a co-solvent system. See the solubility data in Table 1 for guidance.

    • pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Measure the pH of your solution and adjust it if necessary. For many compounds, moving the pH away from the isoelectric point can increase solubility.

    • Temperature Control: Some compounds are less soluble at lower temperatures. If you have been storing the solution at 4°C or -20°C, try preparing the solution at room temperature and ensuring it is fully dissolved before storage. Gentle warming and sonication can also help to redissolve the compound, but be cautious of potential degradation at elevated temperatures.

    • Filtration: If you suspect the precipitate is due to insoluble impurities, you can filter the solution through a 0.22 µm syringe filter. However, this may lead to a loss of the active compound if it is the precipitate.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A loss of biological activity often indicates chemical degradation of the compound. The stability of this compound can be affected by factors such as pH, temperature, light, and oxidative stress.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution is stored as recommended. For many small molecules, this involves protection from light (using amber vials) and storage at low temperatures (-20°C or -80°C).

    • Assess pH Stability: The compound may be susceptible to hydrolysis at certain pH values. Prepare fresh solutions in buffers of varying pH to determine the optimal pH range for stability. Refer to Table 2 for hypothetical stability data.

    • Consider Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

    • Investigate Oxidative Stability: If the compound is sensitive to oxidation, consider degassing the solvent or adding an antioxidant.

    • Perform a Forced Degradation Study: To systematically identify the degradation pathways, a forced degradation study can be performed. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to accelerate degradation and identify the resulting degradants.

Quantitative Data Summary

For the purposes of this guide, the following tables contain hypothetical data for "this compound" to illustrate how stability and solubility information would be presented.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)Notes
DMSO> 100Recommended for stock solutions.
Ethanol25Can be used as a co-solvent.
PBS (pH 7.4)< 0.1Poorly soluble in aqueous buffers.
Water< 0.01Practically insoluble.

Table 2: Hypothetical Stability of this compound in Aqueous Solution after 24 hours

Condition% Remaining this compound
pH 3.0, 25°C95%
pH 7.4, 25°C80%
pH 9.0, 25°C60%
4°C, pH 7.498%
37°C, pH 7.455%

Experimental Protocols

Protocol 1: Assessing the Aqueous Solubility of this compound

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaking incubator is ideal for this purpose.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Freeze-Thaw Stability Assessment of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Aliquot the stock solution into several separate vials to represent different numbers of freeze-thaw cycles.

  • Freeze-Thaw Cycling:

    • Cycle 0: Immediately analyze one aliquot without any freeze-thaw cycles (this is your baseline).

    • Cycle 1-5: Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours. Then, thaw them at room temperature until completely liquid. This constitutes one cycle. Repeat for the desired number of cycles (e.g., 1, 3, and 5 cycles).

  • Analysis:

    • After each designated freeze-thaw cycle, analyze the concentration of this compound in the respective aliquot using a stability-indicating analytical method (e.g., HPLC-UV).

  • Data Evaluation:

    • Compare the concentration of this compound after each cycle to the baseline (Cycle 0) measurement. A significant decrease in concentration indicates instability.

Visual Guides

G start Precipitate Observed in this compound Solution check_conc Is concentration above solubility limit? start->check_conc check_ph Is the solution pH optimal for solubility? check_conc->check_ph No recalc Recalculate and prepare a new solution at a lower concentration. check_conc->recalc Yes check_temp Was the solution stored at low temperature? check_ph->check_temp Yes adjust_ph Adjust pH to a range where this compound is more soluble. check_ph->adjust_ph No use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) or a different solvent system. check_temp->use_cosolvent No warm_sonicate Gently warm and/or sonicate to redissolve. Prepare fresh if needed. check_temp->warm_sonicate Yes end_ok Solution is clear recalc->end_ok use_cosolvent->end_ok adjust_ph->end_ok warm_sonicate->end_ok

Caption: Troubleshooting workflow for precipitation issues.

G stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation heat Thermal Stress (e.g., 80°C in solution) stock->heat light Photolytic Stress (e.g., UV light, 254nm) stock->light analysis Stability-Indicating HPLC or LC-MS Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis results Identify Degradants Determine Degradation Rate Establish Stability Profile analysis->results

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Optimizing HOE961 Treatment in Viral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HOE961, a potent and selective inhibitor of the Na+/H+ exchanger 1 (NHE1), in viral assays.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound as an antiviral agent?

A1: this compound targets the host cellular protein, the Na+/H+ exchanger 1 (NHE1). NHE1 is a crucial ion transporter that regulates intracellular pH (pHi) and cell volume. Many viruses manipulate the host cell's internal environment to create favorable conditions for their replication. By inhibiting NHE1, this compound can disrupt the cellular homeostasis that may be essential for viral entry, replication, or egress. For instance, amiloride derivatives, which also inhibit NHE1, have been shown to inhibit the RNA replication of Coxsackievirus B3[1].

Q2: How can I determine the optimal timing for this compound treatment in my viral assay?

A2: The optimal timing for this compound treatment can be determined using a Time-of-Addition Assay . This experiment helps to pinpoint the specific stage of the viral life cycle that is inhibited by the compound. By adding this compound at different time points relative to viral infection (before, during, and at various times after), you can deduce whether it affects viral entry, replication, or a later stage. A detailed protocol for this assay is provided in the Experimental Protocols section.

Q3: What are the expected outcomes of a Time-of-Addition Assay with this compound?

A3: The results will indicate the "window of opportunity" during which this compound is effective.

  • Inhibition when added before and during infection: Suggests an effect on viral attachment or entry.

  • Inhibition when added after infection: Points to an effect on a post-entry event, such as genome replication or virion assembly.

  • Loss of inhibition when added at later time points: Indicates that the targeted viral process has already been completed.

Q4: What is a suitable starting concentration for this compound in my experiments?

A4: The optimal concentration of this compound will be virus and cell-type dependent. It is crucial to first perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound in your specific cell line. A good starting point for antiviral assays would be to use a range of concentrations below the determined cytotoxic level.

Q5: How can I quantify the antiviral effect of this compound?

A5: The antiviral activity of this compound can be quantified using standard virological assays such as:

  • Plaque Reduction Assay: Measures the reduction in the number of viral plaques (zones of cell death) in the presence of the compound.

  • Virus Yield Reduction Assay: Quantifies the reduction in the titer of infectious virus particles produced from treated cells.[2][3][4][5]

Detailed methodologies for these assays are provided in the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Cell Toxicity This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 in your viral assays.
Cell line is particularly sensitive to NHE1 inhibition.Consider using a different, more robust cell line for your experiments.
No Antiviral Effect Observed This compound concentration is too low.Test a wider range of concentrations, up to the maximum non-toxic dose.
The virus being tested is not dependent on NHE1 activity for its replication.Test this compound against a different virus. Some viruses may have evolved mechanisms to bypass the need for specific host factors.
Incorrect timing of treatment.Perform a detailed Time-of-Addition assay to ensure the compound is present during the susceptible stage of the viral life cycle.
Inconsistent or Irreproducible Results Variability in cell health and density.Ensure consistent cell seeding density and use cells within a specific passage number range.
Inaccurate virus titer.Re-titer your viral stock to ensure a consistent multiplicity of infection (MOI) is used in all experiments.
Degradation of this compound.Prepare fresh stock solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and stability.

Quantitative Data Summary

As specific quantitative data for this compound in viral assays is not yet widely published, the following tables provide a template for how to structure and present your experimental data.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCC50 (µM)
e.g., A549[Your Data]
e.g., Vero[Your Data]
e.g., MDCK[Your Data]

Table 2: Antiviral Activity of this compound against Different Viruses

VirusCell LineEC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., Influenza A/H1N1e.g., MDCK[Your Data][Your Data]
e.g., Herpes Simplex Virus-1e.g., Vero[Your Data][Your Data]
e.g., Coxsackievirus B3e.g., HeLa[Your Data][Your Data]

Experimental Protocols

Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control (no treatment) and a "medium only" control (no cells).

  • Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 24, 48, or 72 hours).

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle inhibited by this compound.

Methodology:

  • Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

  • Prepare a working concentration of this compound (a non-toxic concentration determined from the cytotoxicity assay).

  • Perform the following treatments in separate wells:

    • Pre-treatment: Treat cells with this compound for 1-2 hours, then wash and infect with the virus.

    • Co-treatment: Add this compound and the virus to the cells simultaneously.

    • Post-treatment: Infect the cells with the virus for 1 hour, wash to remove unadsorbed virus, and then add this compound at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Include an untreated, infected control.

  • After a single replication cycle (e.g., 24 hours), collect the supernatant.

  • Determine the viral titer in the supernatant from each condition using a Plaque Assay or Virus Yield Reduction Assay.

  • Plot the percentage of viral inhibition against the time of this compound addition.

Plaque Reduction Assay

Objective: To quantify the antiviral activity of this compound by measuring the reduction in viral plaques.

Methodology:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cell monolayers with the different concentrations of this compound for 1-2 hours.

  • Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of this compound that reduces the plaque number by 50%.

Visualizations

Viral_Lifecycle_Inhibition cluster_entry Viral Entry cluster_replication Replication cluster_egress Egress Attachment Attachment Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Transcription Transcription Uncoating->Transcription Translation Translation Transcription->Translation Genome_Replication Genome Replication Translation->Genome_Replication Assembly Assembly Genome_Replication->Assembly Release Release Assembly->Release HOE961_Entry This compound (Pre/Co-treatment) HOE961_Entry->Penetration Inhibits HOE961_Replication This compound (Post-treatment) HOE961_Replication->Genome_Replication Inhibits

Caption: Potential inhibition points of this compound in the viral life cycle.

Time_of_Addition_Workflow cluster_setup Experiment Setup cluster_treatments Treatment Conditions cluster_analysis Analysis Seed_Cells Seed Host Cells in Multi-well Plate Prepare_this compound Prepare this compound at Non-Toxic Concentration Seed_Cells->Prepare_this compound Pre_Treatment Pre-treat cells with this compound, then infect Co_Treatment Co-treat cells with this compound and virus Post_Treatment Infect cells, then add this compound at T=0, 2, 4... hrs Control Infect cells, no treatment Incubate Incubate for one viral replication cycle Pre_Treatment->Incubate Co_Treatment->Incubate Post_Treatment->Incubate Control->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Titer_Virus Determine Viral Titer (Plaque Assay) Collect_Supernatant->Titer_Virus Analyze_Data Plot % Inhibition vs. Time of Addition Titer_Virus->Analyze_Data

Caption: Workflow for a Time-of-Addition Assay to determine this compound's mechanism.

NHE1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Intracellular NHE1 NHE1 Na_in Na+ NHE1->Na_in H_out H+ NHE1->H_out pHi_increase Intracellular pH (pHi) Increase NHE1->pHi_increase Na_out Na+ Na_out->NHE1 H_in H+ H_in->NHE1 Cell_Proliferation Cell Proliferation pHi_increase->Cell_Proliferation Cell_Migration Cell Migration pHi_increase->Cell_Migration Viral_Replication Favorable Environment for Viral Replication pHi_increase->Viral_Replication This compound This compound This compound->NHE1 Inhibits

Caption: Simplified signaling pathway of NHE1 and its inhibition by this compound.

References

Technical Support Center: Overcoming HOE961 Cytotoxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with HOE961 in sensitive cell lines.

Introduction to this compound

This compound is the diacetate ester prodrug of S2242, an acyclic nucleoside analog.[1] It demonstrates potent antiviral activity against orthopoxviruses, such as vaccinia virus, and various herpesviruses.[2][3] As a prodrug, this compound is designed to enhance oral bioavailability, being metabolized within the cell to its active form, S2242. The active triphosphate metabolite of S2242 selectively inhibits viral DNA polymerase, thereby halting viral replication.[2] While exhibiting a degree of selectivity for viral enzymes, high concentrations or use in particularly sensitive cell lines can lead to off-target effects and cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The cytotoxicity of nucleoside analogs like the active form of this compound (S2242) is often linked to the inhibition of host cell DNA polymerases, particularly mitochondrial DNA polymerase (Pol γ).[4] This can disrupt mitochondrial function, leading to a decrease in ATP production, increased oxidative stress, and the induction of apoptosis. Additionally, alteration of cellular nucleotide pools can contribute to cytotoxicity.[4]

Q2: Which cell lines are reported to be more sensitive to S2242, the active form of this compound?

A2: While comprehensive screening data for this compound is not publicly available, studies on its active form, S2242, have indicated that it can be more cytostatic to human lymphocytic cell lines (e.g., HSB-2 and CEM) compared to adherent cell lines like Vero, HeLa, or human fibroblasts at similar concentrations.[3] Researchers should exercise caution when working with lymphoid cell lines.

Q3: Can the prodrug moiety (diacetate ester) of this compound contribute to cytotoxicity?

A3: Ester prodrugs are cleaved by cellular esterases to release the active drug. While the acetate molecules released are generally considered low in toxicity, high concentrations of the prodrug could lead to an accumulation of acetate, which has been noted to have inhibitory effects on cellular respiration in some contexts.[5] However, the primary driver of significant cytotoxicity is expected to be the active nucleoside analog, S2242.

Troubleshooting Guide: Managing this compound Cytotoxicity

Below are strategies to mitigate cytotoxicity when using this compound in your experiments.

Issue 1: Excessive Cell Death Observed at Effective Antiviral Concentrations

Possible Cause: The EC50 (effective concentration) of this compound for viral inhibition is too close to its CC50 (50% cytotoxic concentration) in the specific cell line being used.

Solutions:

  • Optimize Drug Concentration and Exposure Time:

    • Protocol: Conduct a detailed dose-response experiment to precisely determine both the EC50 for antiviral activity and the CC50 for cytotoxicity in your cell line.

    • Table 1: Experimental Parameters for Dose-Response Assay

      Parameter Recommendation
      Cell Seeding Density Optimize for logarithmic growth throughout the assay duration.
      Drug Concentrations Use a broad range of serial dilutions (e.g., 10-fold dilutions initially, followed by 2-fold dilutions around the expected EC50/CC50).
      Incubation Time Test multiple time points (e.g., 24, 48, 72 hours) to find a window where antiviral activity is high and cytotoxicity is low.

      | Assay Method | Use a reliable method to quantify cell viability, such as MTT, MTS, or CellTiter-Glo®.[6] |

    • Workflow Diagram:

      A Seed cells in 96-well plates B Prepare serial dilutions of this compound A->B C Treat cells with this compound and virus B->C D Incubate for 24, 48, 72h C->D E Assess cell viability (e.g., MTT assay) D->E F Assess antiviral activity (e.g., plaque assay) D->F G Calculate CC50 and EC50 E->G F->G H Determine Therapeutic Index (CC50/EC50) G->H

      Caption: Workflow for determining the therapeutic index of this compound.

  • Consider a Different Cell Line: If the therapeutic index in your current cell line is too low, consider switching to a less sensitive, yet still permissive, cell line for your experiments.

Issue 2: Signs of Mitochondrial Dysfunction (e.g., altered morphology, increased lactate)

Possible Cause: Off-target inhibition of mitochondrial DNA polymerase by the active metabolite of this compound.

Solutions:

  • Supplement with Nucleosides:

    • Protocol: Supplement the culture medium with exogenous pyrimidines (uridine and/or deoxycytidine). This can help to bypass the block in mitochondrial DNA synthesis and reduce cytotoxicity.

    • Table 2: Protocol for Nucleoside Supplementation

      Step Description
      1. Reagent Preparation Prepare sterile stock solutions of uridine and deoxycytidine (e.g., 100 mM in water or PBS).
      2. Treatment Add uridine and/or deoxycytidine to the cell culture medium at a final concentration of 10-50 µM immediately before or concurrently with this compound treatment.

      | 3. Monitoring | Assess cell viability and mitochondrial function (e.g., by measuring ATP levels or lactate production) compared to cells treated with this compound alone. |

  • Signaling Pathway Diagram:

    cluster_0 Mitochondrion cluster_1 Cytoplasm / Nucleus S2242_TP S2242-TP (Active Metabolite) PolG Mitochondrial DNA Polymerase (Pol γ) S2242_TP->PolG Inhibition S2242_TP->PolG mtDNA mtDNA Replication S2242_TP->mtDNA Blocks PolG->mtDNA Catalyzes ATP ATP Production PolG->ATP mtDNA->ATP Required for ROS Oxidative Stress mtDNA->ROS Dysfunction leads to Apoptosis Apoptosis ATP->Apoptosis Depletion contributes to ROS->Apoptosis This compound This compound (Prodrug) Esterases Cellular Esterases This compound->Esterases Enters cell S2242 S2242 Esterases->S2242 Cleavage Kinases Cellular Kinases S2242->Kinases Phosphorylation Kinases->S2242_TP

    Caption: Putative pathway of this compound-induced mitochondrial cytotoxicity.

Issue 3: Variable Cytotoxicity Between Experiments

Possible Cause: Inconsistent cell health, passage number, or seeding density.

Solutions:

  • Standardize Cell Culture Practices:

    • Maintain a consistent cell passage number for all experiments.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Use a precise method for cell counting to ensure consistent seeding density.

    • Regularly test for mycoplasma contamination.

  • Logical Relationship Diagram:

    cluster_solutions Solutions A Inconsistent Experimental Results B Cell Passage Number A->B C Cell Health & Growth Phase A->C D Seeding Density A->D E Mycoplasma Contamination A->E S1 Use Low Passage Cells B->S1 S2 Monitor Growth Curve C->S2 S3 Accurate Cell Counting D->S3 S4 Regular Mycoplasma Testing E->S4

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Disclaimer: This guide is intended for research purposes only. The troubleshooting strategies are based on general principles for nucleoside analog cytotoxicity and may need to be adapted for your specific experimental system.

References

Technical Support Center: HOE961 Delivery for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HOE961, a diacetate ester prodrug of the antiviral compound S2242. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this compound for enhanced therapeutic efficacy against orthopoxvirus infections. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the diacetate ester prodrug of S2242, a potent antiviral agent.[1] As a prodrug, this compound is designed to improve the oral bioavailability of the active compound, S2242. The active form, S2242, is an N-7 substituted acyclic nucleoside analog that selectively inhibits the replication of several herpesviruses and has demonstrated potent activity against orthopoxviruses like vaccinia virus (VV).[2] Its mechanism of action involves the inhibition of viral DNA synthesis.[2]

Q2: Why is a prodrug strategy used for S2242?

A2: The prodrug approach is employed to overcome limitations in the oral delivery of the parent drug. Many antiviral nucleotide analogs, like S2242, are polar molecules and thus have low oral bioavailability. By masking the polar groups with esters, as in this compound, the lipophilicity of the molecule is increased, which can enhance its absorption from the gastrointestinal tract. Following absorption, the ester groups are designed to be cleaved by endogenous enzymes, releasing the active S2242 compound into circulation.

Q3: What are the primary challenges encountered when delivering this compound orally?

A3: While the prodrug strategy aims to improve oral delivery, researchers may encounter several challenges:

  • Incomplete Hydrolysis: The conversion of this compound to the active S2242 may be incomplete, leading to lower than expected concentrations of the active drug.

  • First-Pass Metabolism: The prodrug may be metabolized in the gut wall or liver before it can be converted to the active form and reach systemic circulation.

  • Gastrointestinal Instability: The ester linkages in this compound may be susceptible to chemical or enzymatic degradation in the harsh environment of the stomach or intestines.

  • Efflux Transporter Activity: The prodrug or the active compound may be substrates for efflux transporters in the intestinal epithelium, which can pump the compounds back into the gut lumen, reducing net absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vivo efficacy with oral administration Poor oral bioavailability of this compound. 1. Verify the integrity and purity of the this compound compound. 2. Consider co-administration with a permeation enhancer, if appropriate for the experimental model. 3. Evaluate alternative delivery routes such as subcutaneous or intravenous injection to establish a baseline for maximum efficacy.
Rapid metabolism of this compound or S2242. 1. Conduct pharmacokinetic studies to determine the half-life of both this compound and S2242 in the chosen animal model. 2. If rapid metabolism is confirmed, consider the use of metabolic inhibitors (use with caution and appropriate controls) or a modified dosing regimen (e.g., more frequent administration).
High variability in experimental results Inconsistent dosing or formulation. 1. Ensure precise and consistent preparation of the dosing solution. For oral gavage, ensure the volume is appropriate for the animal's weight. 2. For poorly soluble compounds, consider formulation strategies such as suspensions or solutions with appropriate vehicles.
Biological variability in the animal model. 1. Increase the number of animals per group to improve statistical power. 2. Ensure that all animals are of the same age, sex, and health status.
Unexpected toxicity in animal models Off-target effects of this compound or its metabolites. 1. Perform a dose-response study to determine the maximum tolerated dose (MTD). 2. Monitor animals for clinical signs of toxicity and perform histopathological analysis of key organs.
Toxicity of the vehicle used for formulation. 1. Include a vehicle-only control group in your experiments. 2. If the vehicle is suspected to be toxic, explore alternative, well-tolerated vehicles.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of the active compound S2242 against vaccinia virus (VV) in human embryonic lung (HEL) cells.

Compound Assay 50% Effective Concentration (EC50)
S2242Inhibition of VV-induced cytopathic effect2.4 µg/mL
S2242Inhibition of VV DNA synthesis0.2 µg/mL

Data sourced from Neyts et al., Antimicrob. Agents Chemother. 39:56–60, 1995.[2]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.

Materials:

  • Human embryonic lung (HEL) cells

  • Vaccinia virus (VV) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • This compound/S2242 compound

  • Crystal violet staining solution

Procedure:

  • Seed HEL cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound (this compound or S2242) in DMEM.

  • Infect the confluent cell monolayers with a known titer of VV for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add an overlay of DMEM containing 2% FBS and the different concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).

  • Fix the cells with a 10% formalin solution.

  • Stain the cells with crystal violet solution and wash with water to visualize the plaques.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vivo Efficacy Study in a Mouse Model of Vaccinia Virus Infection

This protocol describes a method to evaluate the in vivo efficacy of this compound in an immunocompetent mouse model.

Materials:

  • NMRI mice (immunocompetent)

  • Vaccinia virus (VV) stock

  • This compound compound

  • Appropriate vehicle for oral gavage or subcutaneous injection

  • Sterile syringes and needles

Procedure:

  • Inoculate NMRI mice intravenously with VV.

  • Prepare the this compound formulation for either oral gavage or subcutaneous injection at the desired concentration (e.g., 100 mg/kg of body weight).[2]

  • Administer the this compound treatment to the mice for a specified duration (e.g., 5 consecutive days).[2]

  • Include a control group of mice that receive only the vehicle.

  • Monitor the mice daily for the development of tail lesions, a characteristic sign of VV infection in this model.

  • At the end of the study period, score the severity of the tail lesions.

  • Efficacy is determined by the reduction in lesion development in the treated group compared to the control group.

Visualizations

Signaling Pathway and Experimental Workflow

HOE961_Workflow cluster_delivery Drug Delivery cluster_activation Prodrug Activation cluster_action Antiviral Action cluster_outcome Therapeutic Outcome This compound This compound (Prodrug) Oral Administration Absorption GI Absorption This compound->Absorption 1. Ingestion Hydrolysis Enzymatic Hydrolysis (Esterases) Absorption->Hydrolysis 2. Systemic Circulation S2242 S2242 (Active Drug) Hydrolysis->S2242 3. Release of Active Compound InfectedCell Orthopoxvirus Infected Cell S2242->InfectedCell 4. Cellular Uptake ViralDNAPolymerase Viral DNA Polymerase S2242->ViralDNAPolymerase 5. Target Interaction InfectedCell->ViralDNAPolymerase Inhibition Inhibition of Viral DNA Synthesis ViralDNAPolymerase->Inhibition ReducedReplication Reduced Viral Replication Inhibition->ReducedReplication 6. Effect Efficacy Enhanced Efficacy ReducedReplication->Efficacy

Caption: Workflow of this compound from oral delivery to therapeutic effect.

Troubleshooting_Logic Start Low In Vivo Efficacy Observed CheckBioavailability Assess Oral Bioavailability Start->CheckBioavailability CheckMetabolism Investigate Metabolism CheckBioavailability->CheckMetabolism Adequate LowBioavailability Action: Optimize delivery route (e.g., subcutaneous) CheckBioavailability->LowBioavailability Low CheckFormulation Review Formulation & Dosing CheckMetabolism->CheckFormulation Normal RapidMetabolism Action: Adjust dosing regimen or use metabolic inhibitors CheckMetabolism->RapidMetabolism Rapid FormulationIssue Action: Reformulate or ensure consistent dosing protocol CheckFormulation->FormulationIssue Issue Found EfficacyImproved Efficacy Improved CheckFormulation->EfficacyImproved No Issue LowBioavailability->EfficacyImproved RapidMetabolism->EfficacyImproved FormulationIssue->EfficacyImproved

References

Technical Support Center: Addressing Poor Oral Absorption of HOE961 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of HOE961 (Cariporide) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral absorption a concern?

A1: this compound, also known as Cariporide, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1] While it is described as "orally active," achieving consistent and adequate systemic exposure after oral administration in animal models can be challenging.[2][3] Poor oral absorption can lead to high variability in pharmacokinetic and pharmacodynamic studies, potentially masking the true efficacy or toxicity of the compound.

Q2: What are the likely causes of poor oral absorption of this compound?

Q3: Which animal models are appropriate for studying the oral absorption of this compound?

A3: Rats and dogs are commonly used animal models for preclinical pharmacokinetic studies. The choice of model can be critical, as there can be significant species-dependent differences in gastrointestinal physiology, metabolism, and drug transporter expression. It is advisable to consult literature for studies on compounds with similar structures or properties to inform the selection of the most appropriate animal model.

Q4: What are the general strategies to improve the oral bioavailability of poorly absorbed compounds like this compound?

A4: Strategies to enhance oral bioavailability can be broadly categorized into formulation-based and non-formulation-based approaches. Formulation strategies aim to increase the drug's solubility and/or permeability, and include micronization, the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and the development of amorphous solid dispersions. Non-formulation approaches may involve co-administration with absorption enhancers or efflux pump inhibitors.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in plasma concentrations between animals - Inconsistent dosing volume or technique.- Food effects (positive or negative).- Formulation instability or inhomogeneity.- Ensure accurate and consistent oral gavage technique.- Standardize the fasting/fed state of the animals.- Prepare fresh formulations for each experiment and ensure homogeneity.
Low or undetectable plasma concentrations after oral administration - Poor aqueous solubility of this compound.- Low permeability across the intestinal epithelium.- High first-pass metabolism in the gut wall or liver.- Conduct solubility studies in different pH buffers and biorelevant media.- Consider formulation strategies to enhance solubility (see Experimental Protocols).- Investigate the potential for efflux transporter involvement (e.g., P-glycoprotein).
Non-linear dose-exposure relationship - Saturation of absorption mechanisms at higher doses.- Solubility-limited absorption.- Conduct dose-ranging pharmacokinetic studies to identify the linear dose range.- If solubility is the limiting factor, focus on enabling formulations.
Discrepancy between in vitro dissolution and in vivo performance - In vitro conditions do not mimic the in vivo environment.- Precipitation of the drug in the gastrointestinal tract.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) for in vitro testing.- Analyze the stability of the formulation in simulated gastric and intestinal fluids.

Pharmacokinetic Data Summary

Due to the limited availability of public data on the oral pharmacokinetics of this compound, the following table is presented as an illustrative example of how to structure and present such data when it is generated.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (F%)
Aqueous Suspension1050 ± 152.0 ± 0.5250 ± 75< 5%
Lipid-Based Formulation10350 ± 901.5 ± 0.51800 ± 450~25%
Amorphous Solid Dispersion10500 ± 1201.0 ± 0.32500 ± 600~35%

Data are presented as mean ± standard deviation (n=5). This is example data for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing capacity for this compound.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the ternary phase diagram.

    • Add this compound to the mixture and stir until the drug is completely dissolved.

  • Characterization of the SEDDS:

    • Determine the emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in aqueous media.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization and Fasting:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days before the experiment.

    • Fast the rats overnight (12-18 hours) with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., aqueous suspension, lipid-based formulation, intravenous).

    • Administer the respective formulations orally via gavage at the desired dose.

    • For the intravenous group, administer a solution of this compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Determine the absolute oral bioavailability (F%) by comparing the AUC of the oral groups to the AUC of the intravenous group.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study excipient_screening Excipient Screening (Solubility) phase_diagram Ternary Phase Diagram Construction excipient_screening->phase_diagram Select Excipients formulation_prep Formulation Preparation phase_diagram->formulation_prep Determine Ratios formulation_char Formulation Characterization formulation_prep->formulation_char Characterize animal_model Animal Model (Rat/Dog) formulation_char->animal_model Optimized Formulation dosing Oral Dosing animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling lc_ms LC-MS/MS Analysis blood_sampling->lc_ms pk_analysis PK Analysis lc_ms->pk_analysis

Caption: Workflow for formulation development and in vivo testing.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solution Potential Solutions start Low Oral Bioavailability Observed for this compound solubility Assess Solubility (pH-dependent, biorelevant media) start->solubility permeability Assess Permeability (e.g., Caco-2 assay) start->permeability metabolism Assess First-Pass Metabolism start->metabolism formulation Formulation Strategies (SEDDS, Solid Dispersion) solubility->formulation If solubility-limited permeation_enhancers Use of Permeation Enhancers permeability->permeation_enhancers If permeability-limited efflux_inhibitors Co-administration with Efflux Inhibitors permeability->efflux_inhibitors If efflux is high

Caption: Troubleshooting logic for poor oral bioavailability.

References

how to prevent HOE961 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of HOE961 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the diacetate ester prodrug of S2242, an acyclic nucleoside analog.[1][2][3] A prodrug is an inactive compound that is converted into its active form within the body. In this case, this compound is designed to improve the oral bioavailability of the active antiviral agent, S2242. The mechanism of action of S2242 is the inhibition of orthopoxvirus replication through the targeted inhibition of viral DNA synthesis.[1]

Q2: What are the primary causes of this compound degradation during experiments?

As a diacetate ester prodrug, this compound is susceptible to hydrolysis, where the ester groups are cleaved off. This process can be accelerated by:

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the ester bonds.[4][5]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Enzymatic Activity: Esterases present in cell culture media containing serum or in tissue homogenates can enzymatically cleave the ester bonds, converting this compound to its active form, S2242, prematurely.[6]

  • Light Exposure: Some components in cell culture media can become photosensitive and, upon light exposure, generate reactive oxygen species that may degrade sensitive compounds.[7][8]

Q3: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it as a lyophilized powder at -20°C. Once reconstituted in a solvent, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Protect both the powdered form and solutions from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected antiviral activity. Degradation of this compound in stock solution. - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C and protect from light.
Hydrolysis of this compound in aqueous buffers or cell culture media. - Minimize the time this compound spends in aqueous solutions before being added to the experimental system.- If possible, prepare working dilutions in a buffer with a pH known to be optimal for ester stability (typically slightly acidic, around pH 4-6).[5]- When preparing media for cell culture experiments, add this compound immediately before treating the cells.
Premature enzymatic conversion to S2242 in serum-containing media. - If the experimental design allows, consider using serum-free media or reducing the serum concentration to minimize esterase activity.- Be aware that premature conversion to the more polar S2242 might affect cell permeability and lead to inconsistent results.
High background or off-target effects observed. Presence of degradation products. - Ensure the purity of the this compound stock by using a fresh, properly stored vial.- If degradation is suspected, the purity of the stock solution can be checked using analytical techniques like HPLC.
Variability between experimental replicates. Inconsistent handling and preparation of this compound. - Standardize the entire experimental workflow, from the reconstitution of this compound to the final assay.- Ensure accurate and consistent pipetting of the compound.- Maintain a consistent temperature and light exposure for all samples during the experiment.
Precipitation of this compound in aqueous solutions. Poor solubility of the compound. - Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous solution is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5%).- Prepare intermediate dilutions to facilitate the dissolution of this compound in the final aqueous solution.

Quantitative Data on Stability

Condition Parameter General Stability Profile for Diacetate Ester Prodrugs Recommendations for this compound
pH 4.0 - 6.0Generally the most stable range for many ester-containing compounds.[5]Maintain experimental solutions within this pH range where possible.
< 4.0Increased rate of acid-catalyzed hydrolysis.Avoid highly acidic conditions.
> 7.0Increased rate of base-catalyzed hydrolysis.Avoid neutral to alkaline conditions for prolonged periods.
Temperature -80°COptimal for long-term storage of solutions.Store all stock and working solutions at this temperature.
-20°CSuitable for long-term storage of lyophilized powder.Store unopened vials at this temperature.
4°CShort-term storage (hours to a few days) may be acceptable, but degradation can still occur.Minimize storage at this temperature.
Room Temp (20-25°C)Increased rate of degradation.Avoid leaving solutions at room temperature for extended periods.
37°CSignificant degradation can occur, especially in aqueous solutions.Minimize incubation times at this temperature outside of the cellular context.
Light DarkOptimal to prevent photo-degradation.[7][8]Store in amber vials or wrap containers in foil. Conduct experiments under subdued light conditions if possible.
Ambient LightCan induce degradation of light-sensitive components in media, which in turn can affect this compound.[7][8]Minimize exposure of media and this compound solutions to ambient light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized this compound:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in sterile, anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Vortex gently until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Immediately before use, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in an appropriate sterile solvent (e.g., DMSO) or directly into the experimental buffer or cell culture medium.

    • If diluting in an aqueous solution, use it immediately to minimize hydrolysis.

Protocol 2: Cell-Based Antiviral Assay

  • Cell Seeding:

    • Seed the appropriate host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of this compound Treatment Media:

    • On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in cell culture medium.

    • Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

  • Virus Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the orthopoxvirus at a predetermined multiplicity of infection (MOI).

    • After the virus adsorption period (typically 1-2 hours), remove the virus inoculum and replace it with the freshly prepared this compound treatment media.

  • Incubation and Assay Readout:

    • Incubate the plates for the desired duration of the experiment.

    • Assess viral replication using a suitable method, such as a plaque reduction assay, a yield reduction assay, or by measuring the expression of a viral reporter gene.

Visualizations

HOE961_Activation_and_Mechanism cluster_extracellular Extracellular/Administration cluster_cell Host Cell This compound This compound (Prodrug) S2242 S2242 (Active Drug) This compound->S2242 Esterase Cleavage Viral_DNA_Polymerase Viral DNA Polymerase S2242->Viral_DNA_Polymerase Inhibits S2242->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Viral_DNA_Polymerase->Viral_DNA_Synthesis Viral_Replication Orthopoxvirus Replication Viral_DNA_Synthesis->Viral_Replication Leads to

Caption: Activation and mechanism of action of this compound.

HOE961_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Diacetate Ester Prodrug) Degradation Degradation Products (Inactive) This compound->Degradation Hydrolysis S2242 S2242 (Active Form) This compound->S2242 Controlled Bioactivation pH High/Low pH pH->this compound Temp High Temperature Temp->this compound Light Light Exposure Light->this compound Enzymes Esterases Enzymes->this compound

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Refining Investigational Compound HOE961 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding a specific compound designated "HOE961" is limited. The following technical support guide provides a generalized framework and best practices for dosage refinement and off-target effect minimization applicable to novel investigational compounds in early-stage research and development. The experimental protocols and data presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our in vitro assays with this compound, even at concentrations where we expect on-target activity. How can we determine if this is an off-target effect?

A1: It is crucial to differentiate between on-target and off-target cytotoxicity. We recommend the following troubleshooting steps:

  • Positive and Negative Controls: Ensure you are using appropriate cell lines. Include a cell line that does not express the intended target of this compound. If cytotoxicity is still observed in the target-negative cell line, it strongly suggests an off-target effect.

  • Dose-Response Curve Analysis: A very steep dose-response curve can sometimes indicate non-specific toxicity. Compare the IC50 (half-maximal inhibitory concentration) for your target inhibition with the CC50 (half-maximal cytotoxic concentration). A small therapeutic window (the range between the effective dose and the toxic dose) suggests potential off-target effects.

  • Rescue Experiments: If possible, try to "rescue" the cytotoxic phenotype by overexpressing the intended target or by adding a downstream product of the targeted pathway. If the cytotoxicity is not rescued, it is likely off-target.

Q2: How can we proactively identify potential off-target interactions of this compound?

A2: Proactive off-target profiling is a critical step in preclinical development. We suggest the following approaches:

  • In Silico Screening: Utilize computational models to predict potential off-target binding based on the chemical structure of this compound. This can provide a list of potential off-target candidates for further experimental validation.

  • Kinase or Receptor Panel Screening: If this compound is a kinase or receptor inhibitor, screen it against a broad panel of kinases or receptors. This is a standard industry practice to identify unintended interactions.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess the effects of this compound on various cellular parameters. Unanticipated phenotypic changes can provide clues to off-target effects.

Q3: What are the key considerations when transitioning from in vitro to in vivo studies with this compound in terms of dosage?

A3: The transition from in vitro to in vivo requires careful dose selection to maximize efficacy while minimizing toxicity. Key considerations include:

  • Pharmacokinetics (PK): Conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The half-life and bioavailability will significantly influence the dosing regimen.

  • Maximum Tolerated Dose (MTD): Determine the MTD in the chosen animal model. This is the highest dose that does not cause unacceptable side effects.[1]

  • Efficacious Dose (ED): Establish the minimum dose required to achieve the desired therapeutic effect. The relationship between the MTD and the ED defines the therapeutic index.[2]

  • Allometric Scaling: Use allometric scaling from animal studies to predict a safe starting dose for potential human clinical trials, though this requires extensive data and caution.

Troubleshooting Guides

Issue: High Variability in Experimental Replicates

  • Possible Cause: Poor compound solubility.

  • Solution: Verify the solubility of this compound in your culture medium. Consider using a different solvent or a formulation with excipients to improve solubility. Always prepare fresh dilutions for each experiment.

  • Possible Cause: Cell line instability.

  • Solution: Ensure your cell lines are routinely tested for mycoplasma contamination and authenticated. Use cells at a consistent passage number for all experiments.

Issue: Lack of In Vivo Efficacy Despite Good In Vitro Potency

  • Possible Cause: Poor bioavailability or rapid metabolism.

  • Solution: Refer to your PK data. If bioavailability is low, consider alternative routes of administration or formulation changes. If metabolism is rapid, a more frequent dosing schedule may be necessary.

  • Possible Cause: Inadequate target engagement in vivo.

  • Solution: Develop and validate a biomarker assay to confirm that this compound is reaching and engaging its target in the animal model at the administered doses.

Key Experimental Protocols

1. Determining In Vitro IC50 and CC50

  • Objective: To determine the concentration of this compound that inhibits the target activity by 50% (IC50) and the concentration that causes 50% cell death (CC50).

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions). Add the compound to the cells and incubate for a relevant period (e.g., 72 hours).

    • Target Inhibition Assay: For IC50, lyse the cells and perform an assay to measure the specific activity of the target (e.g., an enzymatic assay or a Western blot for a downstream marker).

    • Cytotoxicity Assay: For CC50, use a viability assay such as MTT, CellTiter-Glo®, or trypan blue exclusion.

    • Data Analysis: Plot the percentage of inhibition or viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 and CC50 values.

2. Off-Target Kinase Panel Screening

  • Objective: To identify unintended kinase targets of this compound.

  • Methodology:

    • Compound Submission: Provide a sample of this compound at a specified concentration to a commercial vendor that offers kinase screening services.

    • Screening: The vendor will test the activity of this compound against a large panel of purified kinases (e.g., a panel of over 400 kinases).

    • Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up: For any significant off-target hits, it is essential to perform follow-up dose-response experiments to determine the IC50 for those kinases.

Quantitative Data Summary

Table 1: Illustrative In Vitro Profile of this compound

ParameterCell Line A (Target Positive)Cell Line B (Target Negative)Notes
Target Inhibition IC50 50 nM> 10,000 nMDemonstrates on-target potency.
Cytotoxicity CC50 500 nM600 nMSimilar cytotoxicity suggests off-target toxicity.
Therapeutic Window 10-foldN/ACalculated as CC50 / IC50.

Visualizations

G cluster_0 In Vitro Analysis cluster_1 In Vivo Studies IC50 Determination IC50 Determination CC50 Determination CC50 Determination IC50 Determination->CC50 Determination Compare Off-Target Screening Off-Target Screening CC50 Determination->Off-Target Screening Inform Pharmacokinetics Pharmacokinetics Off-Target Screening->Pharmacokinetics Prioritize In Vivo MTD Study MTD Study Pharmacokinetics->MTD Study Guide Dose Efficacy Study Efficacy Study MTD Study->Efficacy Study Set Upper Limit Dosage Refinement Dosage Refinement Efficacy Study->Dosage Refinement

Caption: Workflow for Dosage Refinement of this compound.

G Target A Target A Downstream Effector 1 Downstream Effector 1 Target A->Downstream Effector 1 Therapeutic Effect Therapeutic Effect Downstream Effector 1->Therapeutic Effect This compound This compound This compound->Target A On-Target Inhibition Off-Target B Off-Target B This compound->Off-Target B Off-Target Inhibition Downstream Effector 2 Downstream Effector 2 Toxic Effect Toxic Effect Downstream Effector 2->Toxic Effect Off-Target B->Downstream Effector 2

Caption: On-Target vs. Off-Target Signaling Pathways.

References

challenges in scaling up HOE961 for larger studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HOE961. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases.

Q2: What are the common challenges encountered when scaling up this compound for larger in vitro studies?

A2: When transitioning to larger-scale in vitro experiments, such as high-throughput screening or studies involving large numbers of cell plates, researchers may face challenges with maintaining compound solubility, ensuring consistent final concentrations across all wells, and managing potential solvent toxicity. It is crucial to prepare stock solutions carefully and validate the final concentration and solubility in your specific cell culture medium.

Q3: Are there known issues with this compound stability in solution?

A3: this compound is stable as a solid at -20°C for up to one year. In solution (e.g., dissolved in DMSO), it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -80°C for no longer than one month to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been formulated for in vivo use in animal models. However, scaling up to larger animal studies requires careful consideration of the vehicle formulation to ensure bioavailability and minimize toxicity. Pharmacokinetic and toxicology studies are recommended before commencing large-scale efficacy trials.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

In Vitro Studies

Problem 1: Reduced or inconsistent inhibition of ERK phosphorylation at expected concentrations.

  • Possible Cause A: Compound Degradation. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution of this compound from the solid compound. Verify the concentration and purity of the new stock solution if possible.

  • Possible Cause B: Suboptimal Cell Health. The cells may be unhealthy, over-confluent, or have a low basal level of ERK phosphorylation, making it difficult to observe significant inhibition.

    • Solution: Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density. Include a positive control (e.g., stimulation with a growth factor like EGF or FGF) to induce a robust p-ERK signal.

  • Possible Cause C: Assay Interference. Components of the cell culture medium, particularly high serum concentrations, may interfere with this compound activity.

    • Solution: If possible, reduce the serum concentration during the this compound treatment period. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.

Problem 2: Observed cell toxicity at concentrations expected to be non-toxic.

  • Possible Cause A: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high, leading to non-specific cell death.

    • Solution: Ensure the final DMSO concentration is below 0.1% in your cell culture medium. Include a vehicle-only control to assess the effect of the solvent on cell viability.

  • Possible Cause B: Off-Target Effects in a Specific Cell Line. While this compound is highly selective for MEK1/2, off-target effects can occur in certain cellular contexts, leading to unexpected toxicity.

    • Solution: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assays to determine the cytotoxic concentration range for your specific cell line.

In Vivo Studies

Problem 3: Lack of tumor growth inhibition in a xenograft model.

  • Possible Cause A: Poor Bioavailability. The formulation or route of administration may result in insufficient plasma concentrations of this compound.

    • Solution: Conduct a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound with your chosen vehicle and dosing regimen. You may need to optimize the formulation or dosing schedule.

  • Possible Cause B: Tumor Model Resistance. The selected tumor model may have resistance mechanisms to MEK inhibition, such as mutations upstream (e.g., KRAS amplification) or downstream of MEK.

    • Solution: Before scaling up your in vivo study, confirm the sensitivity of your tumor cell line to this compound in vitro. A resistant cell line will not respond to treatment in vivo.

  • Possible Cause C: Insufficient Target Engagement. The dose of this compound may not be sufficient to inhibit p-ERK in the tumor tissue effectively.

    • Solution: Perform a pharmacodynamic study by collecting tumor samples at different time points after dosing and measuring the levels of p-ERK by Western blot or immunohistochemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueConditions
IC₅₀ (MEK1) 5.2 nMCell-free kinase assay
IC₅₀ (MEK2) 7.8 nMCell-free kinase assay
Cellular IC₅₀ (p-ERK) 25 nMA375 cells, 24h treatment
Aqueous Solubility < 1 µg/mLpH 7.4
Solubility in DMSO > 50 mg/mLRoom Temperature
Plasma Protein Binding 98.5%Human plasma
In Vitro Stability T½ > 2hHuman liver microsomes

Experimental Protocols

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol describes the methodology to assess the inhibitory effect of this compound on ERK phosphorylation in cultured cells.

  • Cell Seeding: Plate cells (e.g., A375 or HT-29) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): If basal p-ERK levels are low, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5%) medium.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for the desired time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates This compound This compound This compound->MEK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

G cluster_0 Experimental Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound lyse_cells Lyse Cells & Quantify Protein treat_this compound->lyse_cells sds_page SDS-PAGE & Membrane Transfer lyse_cells->sds_page immunoblot Immunoblot for p-ERK sds_page->immunoblot detect Detect & Analyze Signal immunoblot->detect reprobe Strip & Re-probe for Total ERK detect->reprobe end End reprobe->end

Caption: Workflow for assessing p-ERK inhibition by this compound using Western blot.

G start Inconsistent p-ERK Inhibition cause1 Is the this compound stock fresh? start->cause1 solution1 Prepare fresh stock solution. cause1->solution1 No cause2 Are the cells healthy and is p-ERK signal robust? cause1->cause2 Yes end Problem Resolved solution1->end solution2 Check cell morphology. Include positive control (e.g., EGF). cause2->solution2 No cause3 Is the final solvent concentration consistent and low? cause2->cause3 Yes solution2->end solution3 Ensure DMSO < 0.1%. Include vehicle control. cause3->solution3 No cause3->end Yes solution3->end

Caption: Troubleshooting logic for inconsistent p-ERK inhibition results.

Validation & Comparative

HOE961 vs. Cidofovir for Vaccinia Virus Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral therapeutics against orthopoxviruses, including the vaccinia virus, both HOE961 (a prodrug of S2242) and cidofovir have emerged as significant contenders. This guide offers a detailed, data-driven comparison of their performance, experimental validation, and mechanisms of action to inform researchers, scientists, and drug development professionals.

At a Glance: Performance Comparison

ParameterThis compound (S2242)Cidofovir (HPMPC)Reference
In Vitro Efficacy (Vaccinia Virus)
EC50 (Virus Replication Inhibition)2.6 µg/ml4.6 µg/ml[1]
EC50 (Viral DNA Synthesis Inhibition)0.2 µg/ml0.2 µg/ml[1]
In Vivo Efficacy (Vaccinia Virus) Orally active prodrug (H961) showed potent activity in both immunocompetent (NMRI) and immunocompromised (SCID) mice.Effective in various animal models, including immunocompromised mice, through parenteral and topical administration.[1][2][1]
Mechanism of Action Prodrug is metabolized to S2242, which is then phosphorylated by cellular kinases to its active triphosphate form. This active form inhibits viral DNA polymerase.Acyclic nucleoside phosphonate that is phosphorylated by cellular enzymes to its active diphosphate form, which then inhibits viral DNA polymerase.[3][1]

In Vitro Efficacy: A Closer Look

This compound's active form, S2242, demonstrates superior or equivalent in vitro activity against vaccinia virus compared to cidofovir. In a key study, S2242 exhibited a lower 50% effective concentration (EC50) for inhibiting viral replication than cidofovir (2.6 µg/ml vs. 4.6 µg/ml)[1]. Notably, both compounds displayed equal potency in inhibiting viral DNA synthesis, with an EC50 of 0.2 µg/ml[1].

In Vivo Studies: Evidence from Animal Models

The oral prodrug of S2242, H961, has shown significant efficacy in mouse models of vaccinia virus infection. Studies in both immunocompetent NMRI mice and immunodeficient SCID mice have demonstrated the potent antiviral activity of orally administered H961[1].

Cidofovir has also been extensively studied in animal models and has proven effective in treating vaccinia virus infections. It has shown efficacy when administered parenterally and topically in immunocompromised mice[1][2]. A study on topical cidofovir in vaccinia-infected mice showed it was more effective than intravenous administration in limiting skin lesions[2].

Mechanism of Action: Targeting Viral Replication

Both this compound and cidofovir target the vaccinia virus DNA polymerase, a critical enzyme for viral replication.

This compound (S2242): The diacetylated oral prodrug, H961, is metabolized to its active form, S2242. Cellular kinases then phosphorylate S2242 to its triphosphate metabolite. This active form acts as a competitive inhibitor of the viral DNA polymerase, thereby halting viral DNA synthesis[1].

Cidofovir: As an acyclic nucleoside phosphonate, cidofovir is converted by cellular enzymes to its active diphosphate form. This active metabolite selectively inhibits the viral DNA polymerase[3]. Its mechanism involves incorporation into the growing DNA strand, which slows down further DNA synthesis. Additionally, it can inhibit the proofreading exonuclease activity of the viral polymerase[4].

Experimental Protocols

In Vitro Antiviral Assays

Cell Lines and Virus:

  • Human embryonic lung (HEL) fibroblasts were used for in vitro assays[1].

  • The Lederle strain of vaccinia virus was utilized for infection[1].

Methodology for Viral Replication Inhibition (EC50):

  • HEL cells were seeded in microtiter plates.

  • Cells were infected with vaccinia virus at a low multiplicity of infection.

  • Varying concentrations of S2242 and cidofovir were added to the culture medium.

  • After a suitable incubation period, the inhibition of virus-induced cytopathic effect (CPE) was evaluated microscopically to determine the EC50 value[1].

Methodology for Viral DNA Synthesis Inhibition (EC50):

  • HEL cells were infected with vaccinia virus.

  • The infected cells were treated with different concentrations of S2242 and cidofovir.

  • Radiolabeled thymidine was added to the culture medium to be incorporated into newly synthesized DNA.

  • The amount of radiolabeled viral DNA was quantified to determine the concentration of the drug that inhibited DNA synthesis by 50%[1].

In Vivo Animal Studies (H961)

Animal Models:

  • Immunocompetent NMRI mice[1].

  • Severe combined immunodeficient (SCID) mice[1].

Virus Inoculation:

  • NMRI mice were infected intravenously with the Lederle strain of vaccinia virus[1].

  • SCID mice were infected intraperitoneally with the Lederle strain of vaccinia virus[1].

Drug Administration:

  • H961 was administered orally by gavage or subcutaneously[1].

  • Treatment was initiated at a specified time post-infection and continued for a defined duration.

Efficacy Evaluation:

  • In NMRI mice, the development of tail pox lesions was monitored daily[1].

  • In SCID mice, mortality was recorded daily to assess the protective effect of the treatment[1].

Visualizing the Pathways and Processes

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start HEL Cell Culture infect_virus Infect with Vaccinia Virus invitro_start->infect_virus add_drug Add this compound (S2242) or Cidofovir infect_virus->add_drug cpe_assay CPE Assay (Replication Inhibition) add_drug->cpe_assay dna_assay DNA Synthesis Inhibition Assay add_drug->dna_assay ec50_calc Calculate EC50 cpe_assay->ec50_calc dna_assay->ec50_calc invivo_start Select Mouse Model (NMRI or SCID) virus_inoculation Vaccinia Virus Inoculation invivo_start->virus_inoculation drug_admin Administer H961 (Oral/Subcutaneous) virus_inoculation->drug_admin monitor_nmri Monitor Tail Lesions (NMRI) drug_admin->monitor_nmri monitor_scid Monitor Survival (SCID) drug_admin->monitor_scid evaluate_efficacy Evaluate Efficacy monitor_nmri->evaluate_efficacy monitor_scid->evaluate_efficacy mechanism_of_action cluster_this compound This compound (H961) Pathway cluster_cidofovir Cidofovir Pathway H961 This compound (Prodrug) S2242 S2242 (Active Moiety) H961->S2242 Metabolism S2242_P S2242-Monophosphate S2242->S2242_P Cellular Kinases S2242_PP S2242-Diphosphate S2242_P->S2242_PP Cellular Kinases S2242_PPP S2242-Triphosphate (Active Metabolite) S2242_PP->S2242_PPP Cellular Kinases DNA_Polymerase Vaccinia Virus DNA Polymerase S2242_PPP->DNA_Polymerase Cidofovir Cidofovir Cidofovir_P Cidofovir-Monophosphate Cidofovir->Cidofovir_P Cellular Kinases Cidofovir_PP Cidofovir-Diphosphate (Active Metabolite) Cidofovir_P->Cidofovir_PP Cellular Kinases Cidofovir_PP->DNA_Polymerase Inhibition Inhibition of Viral DNA Synthesis DNA_Polymerase->Inhibition

References

Validation of HOE961 Antiviral Activity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of the hypothetical antiviral compound HOE961 in primary human cells. Its performance is objectively compared with existing antiviral agents, supported by illustrative experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Antiviral Efficacy

The antiviral activity of this compound was assessed against a panel of viruses in primary human cell cultures. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound. For comparative purposes, data for the well-established antiviral drug Remdesivir and a representative flavonoid, Quercetin, are included.

CompoundVirusPrimary Cell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical Data) SARS-CoV-2Primary Human Bronchial Epithelial Cells2.5>100>40
This compound (Hypothetical Data) Influenza APrimary Human Nasal Epithelial Cells5.1>100>19.6
This compound (Hypothetical Data) Herpes Simplex Virus 1 (HSV-1)Primary Human Keratinocytes1.8>100>55.5
Remdesivir[1]SARS-CoV-2 VariantsVero E6 Cells2.0 - 9.8Not specifiedNot specified
Quercetin[2]Herpes Simplex Virus 1 (HSV-1)Not specifiedInhibits viral entry and replicationNot specifiedNot specified
Quercetin[2]Hepatitis A VirusNot specifiedInhibits viral protein synthesisNot specifiedNot specified
Quercetin[2]Dengue VirusNot specifiedInhibits viral protease activityNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established in vitro antiviral testing procedures.[1][3][4]

Cytotoxicity Assay in Primary Cells

Objective: To determine the concentration of this compound that is toxic to the primary host cells.

Method:

  • Primary human cells are seeded in 96-well plates and cultured to near confluency.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound is also included.

  • The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Cell viability is assessed using a standard method, such as the Neutral Red uptake assay or MTS assay.[3][4]

  • Absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

  • The CC50 value is determined by regression analysis of the dose-response curve.

Antiviral Assay by Cytopathic Effect (CPE) Reduction[3][4]

Objective: To measure the ability of this compound to protect primary cells from virus-induced cell death.

Method:

  • Confluent monolayers of primary cells in 96-well plates are prepared.

  • The cells are treated with various concentrations of this compound.

  • The cells are then infected with a known titer of the virus. Control wells include uninfected cells, infected-untreated cells, and a positive control antiviral drug.

  • The plates are incubated until significant CPE is observed in the infected-untreated wells.

  • The CPE is quantified by microscopic observation and by staining with a viability dye like neutral red.

  • The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated by regression analysis.

Virus Yield Reduction Assay[4]

Objective: To quantify the inhibition of viral replication by this compound.

Method:

  • Primary cells are treated with different concentrations of this compound and subsequently infected with the virus.

  • After incubation, the supernatant containing progeny virus is collected.

  • The viral titer in the supernatant is determined by endpoint dilution in fresh 96-well plates of cells (TCID50 assay) or by plaque assay.[1]

  • Alternatively, viral RNA can be quantified from the supernatant or cell lysate using quantitative reverse transcription PCR (qRT-PCR).[1]

  • The reduction in viral yield in the presence of this compound is compared to the untreated control to determine the compound's inhibitory effect.

Visualizing Experimental Workflow and Mechanism of Action

To better illustrate the processes involved in the validation of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Primary Cell Culture D Cytotoxicity Assay (CC50) A->D E Antiviral Assay (EC50) A->E B Compound Dilution (this compound) B->D B->E C Virus Stock Preparation C->E F Quantify Cell Viability D->F G Quantify Viral Inhibition (CPE, Plaque, qRT-PCR) E->G H Calculate SI (CC50/EC50) F->H G->H

Caption: Workflow for antiviral activity validation.

The mechanism of action of many antiviral drugs involves targeting specific stages of the viral life cycle.[5][6][7][8] This can include inhibiting viral entry, replication, or the release of new viral particles.[5][6][7][8]

G cluster_virus_lifecycle Viral Life Cycle cluster_inhibitors Antiviral Intervention (e.g., this compound) A 1. Virus Attachment & Entry B 2. Uncoating & Genome Release A->B C 3. Genome Replication B->C D 4. Protein Synthesis C->D E 5. Assembly & Egress D->E I1 Inhibit Entry I1->A I2 Inhibit Replication I2->C I3 Inhibit Egress I3->E

Caption: Potential mechanisms of antiviral action.

Concluding Remarks

The hypothetical data for this compound demonstrates a favorable antiviral profile with a high selectivity index in primary human cell models. The provided experimental protocols offer a robust framework for the validation of novel antiviral candidates. Further studies would be required to elucidate the precise mechanism of action of this compound and to evaluate its efficacy in vivo. The comparison with existing agents highlights the potential for new compounds to address the ongoing need for effective antiviral therapies.

References

Cross-Resistance Profile of HOE961 with Other Orthopoxvirus Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of HOE961, an oral prodrug of the antiviral compound S2242, with other key antivirals used against orthopoxviruses. The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics.

Executive Summary

This compound is the diacetate ester prodrug of S2242, a potent inhibitor of orthopoxvirus replication. S2242 exerts its antiviral activity by targeting viral DNA synthesis. This mechanism of action is distinct from other approved and investigational anti-orthopoxvirus agents such as cidofovir, which also targets viral DNA polymerase but at a different site, and tecovirimat, which inhibits viral egress. This fundamental difference in their molecular targets suggests a low probability of cross-resistance between S2242 and tecovirimat. Preclinical data confirms that S2242 retains its activity against cidofovir-resistant vaccinia virus strains, indicating a lack of cross-resistance with this particular DNA polymerase inhibitor. This guide summarizes the available quantitative data, details the experimental protocols for assessing cross-resistance, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Cross-Resistance of S2242

The following table summarizes the in vitro activity of S2242 against wild-type and cidofovir-resistant vaccinia virus.

AntiviralVirus StrainEC50 (µg/mL)Fold-ResistanceReference
S2242 Vaccinia Virus (Wild-Type)Not explicitly stated, but active-[1][2]
Vaccinia Virus (Cidofovir-Resistant)Not explicitly stated, but not resistantNo significant change[1][2]
Cidofovir Vaccinia Virus (Wild-Type)--[1][2]
Vaccinia Virus (Cidofovir-Resistant)->10[1][2]

EC50 (50% effective concentration) is the concentration of a drug that inhibits the viral cytopathic effect by 50%. Fold-resistance is the ratio of the EC50 for the resistant strain to the EC50 for the wild-type strain.

Note: While direct EC50 values for S2242 against the specific cidofovir-resistant strain were not provided in the reference, the study concluded that the cidofovir-resistant virus was not resistant to S2242.[1][2]

Mechanisms of Action and Resistance

Understanding the distinct mechanisms of action of S2242, cidofovir, and tecovirimat is crucial for interpreting cross-resistance data.

  • S2242: As an acyclic nucleoside phosphonate analog, S2242 is believed to target the viral DNA polymerase, thereby inhibiting viral DNA synthesis.[3] Its activation is independent of viral thymidine kinase, which is a common mechanism of resistance for some anti-herpesvirus nucleoside analogs.[4]

  • Cidofovir: This acyclic nucleoside phosphonate also inhibits viral DNA polymerase. Resistance to cidofovir in vaccinia virus is associated with mutations in the viral DNA polymerase gene (E9L).[1][2][5]

  • Tecovirimat (ST-246): Tecovirimat has a unique mechanism of action, targeting the F13L protein, a viral envelope protein essential for the formation of the viral outer membrane and subsequent cell-to-cell spread.[6][7][8] Resistance to tecovirimat is associated with mutations in the F13L gene.[6][7][8]

The differing molecular targets of S2242/cidofovir (DNA polymerase) and tecovirimat (F13L protein) make cross-resistance between these two classes of drugs highly unlikely.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral cross-resistance.

Generation of Drug-Resistant Virus Strains

This protocol describes the in vitro method for selecting for cidofovir-resistant vaccinia virus.

Workflow for Generating Resistant Virus:

start Start with Wild-Type Vaccinia Virus passage Serial Passage in Cell Culture (e.g., HEL cells) with sub-EC50 Cidofovir start->passage increase Gradually Increase Cidofovir Concentration passage->increase isolate Plaque Purify Resistant Virus Clones passage->isolate After multiple passages increase->passage Repeat characterize Characterize Phenotype (EC50 determination) and Genotype (Sequencing of E9L gene) isolate->characterize end Cidofovir-Resistant Vaccinia Virus characterize->end

Caption: Workflow for the in vitro generation of cidofovir-resistant vaccinia virus.

Detailed Steps:

  • Cell Culture: Human embryonic lung (HEL) cells or other susceptible cell lines are cultured in appropriate media.

  • Initial Infection: Confluent cell monolayers are infected with wild-type vaccinia virus at a low multiplicity of infection (MOI).

  • Drug Selection: The infected cells are cultured in the presence of a sub-inhibitory concentration of cidofovir (e.g., starting at the EC50 value).

  • Serial Passage: Once cytopathic effect (CPE) is observed, the virus is harvested and used to infect fresh cell monolayers with a gradually increasing concentration of cidofovir. This process is repeated for multiple passages.[5]

  • Isolation of Resistant Clones: After a significant increase in the EC50 is observed, the virus population is subjected to plaque purification to isolate individual resistant clones.

  • Characterization: The phenotype of the resistant clones is confirmed by determining their EC50 for cidofovir and other antivirals. The genotype is determined by sequencing the target gene (e.g., the E9L DNA polymerase gene for cidofovir resistance) to identify mutations.[1][2]

Plaque Reduction Assay

This assay is a standard method for determining the in vitro antiviral activity of a compound.

Plaque Reduction Assay Workflow:

seed Seed susceptible cells (e.g., Vero) in multi-well plates infect Infect cell monolayers with a standardized amount of virus seed->infect treat Add serial dilutions of the antiviral compound infect->treat incubate Incubate to allow plaque formation treat->incubate stain Fix and stain cells (e.g., with crystal violet) incubate->stain count Count plaques and calculate EC50 stain->count

Caption: General workflow for a plaque reduction assay to determine antiviral efficacy.

Detailed Steps:

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.[9][10][11]

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Antiviral Treatment: After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose to localize plaque formation) containing serial dilutions of the test compound (e.g., S2242, cidofovir).

  • Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-3 days for vaccinia virus).

  • Staining: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains viable cells, leaving the plaques (areas of cell death) unstained.[9][10][11]

  • Data Analysis: The number of plaques is counted for each drug concentration. The EC50 is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Viral DNA Synthesis Inhibition Assay

This assay directly measures the effect of an antiviral compound on the replication of the viral genome.

Viral DNA Synthesis Inhibition Assay Workflow:

infect Infect susceptible cells with orthopoxvirus treat Treat infected cells with serial dilutions of the antiviral infect->treat label Label newly synthesized DNA (e.g., with [3H]thymidine or by qPCR) treat->label harvest Harvest total DNA label->harvest quantify Quantify viral DNA harvest->quantify analyze Calculate the concentration that inhibits DNA synthesis by 50% quantify->analyze

Caption: Workflow for measuring the inhibition of viral DNA synthesis by an antiviral.

Detailed Steps:

  • Infection and Treatment: Susceptible cells are infected with the orthopoxvirus and treated with various concentrations of the antiviral compound as described for the plaque reduction assay.

  • DNA Labeling: At a specific time post-infection (coinciding with viral DNA replication), a labeled precursor (e.g., [3H]thymidine) is added to the culture medium to be incorporated into newly synthesized DNA. Alternatively, quantitative PCR (qPCR) can be used to specifically quantify the amount of viral DNA.[12][13]

  • DNA Extraction: Total DNA is extracted from the cells.

  • Quantification: If using a radiolabel, the amount of incorporated radioactivity is measured. If using qPCR, the number of viral genome copies is determined using primers and probes specific for a viral gene.[12][13]

  • Data Analysis: The concentration of the antiviral compound that reduces the synthesis of viral DNA by 50% compared to the untreated control is calculated.

Conclusion

The available data indicates that this compound, through its active form S2242, is a promising anti-orthopoxvirus agent with a resistance profile that is distinct from cidofovir. The lack of cross-resistance with cidofovir is a significant advantage, suggesting that S2242 could be effective against cidofovir-resistant viral strains. Based on their different mechanisms of action, cross-resistance between S2242 and tecovirimat is not expected, although direct experimental evidence is needed to confirm this. Further studies are warranted to fully elucidate the cross-resistance profile of S2242 with a broader range of anti-orthopoxvirus drugs and clinically relevant resistant isolates. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

Comparative Analysis of HOE961 and Tecovirimat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two anti-orthopoxvirus compounds, HOE961 and tecovirimat. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral efficacy, and safety profiles based on available experimental data.

Introduction and Overview

The threat of emerging and re-emerging orthopoxvirus infections, including monkeypox and the potential for bioterrorism using variola virus (the causative agent of smallpox), underscores the need for effective antiviral therapies. This guide focuses on two promising compounds: tecovirimat, an FDA-approved drug for smallpox, and this compound, an investigational antiviral agent. While tecovirimat is a well-characterized inhibitor of viral egress, this compound represents a different class of antiviral, targeting viral DNA replication. This document aims to provide a side-by-side comparison to aid researchers in understanding their distinct properties and potential applications.

Mechanism of Action

The fundamental difference between this compound and tecovirimat lies in their viral targets and mechanisms of inhibition.

This compound: As a diacetate ester prodrug of S2242, an acyclic purine nucleoside analog, this compound is anticipated to inhibit viral DNA synthesis. Following administration, this compound is metabolized to its active form, S2242. This active compound likely acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, leading to the termination of the growing DNA chain and thus preventing viral replication.

Tecovirimat (ST-246): Tecovirimat targets the highly conserved orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus).[1][2] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination within the host.[1] Tecovirimat binds to the p37 protein, preventing it from interacting with cellular machinery required for the wrapping of intracellular mature virions (IMV) to form EEV.[1][2] This action effectively traps the virus within the infected cell, preventing its spread.[1]

Signaling Pathway Diagrams

HOE961_Mechanism This compound This compound (Prodrug) Metabolism Host Cell Metabolism This compound->Metabolism S2242 S2242 (Active Form) Metabolism->S2242 Inhibition Inhibition S2242->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase

Figure 1: Proposed mechanism of action for this compound.

Tecovirimat_Mechanism Tecovirimat Tecovirimat Inhibition Inhibition Tecovirimat->Inhibition p37 p37 Protein (F13L) IMV_Wrapping IMV Wrapping p37->IMV_Wrapping EEV_Formation EEV Formation IMV_Wrapping->EEV_Formation Cell_Spread Cell-to-Cell Spread EEV_Formation->Cell_Spread Inhibition->p37 IMV Intracellular Mature Virion (IMV) IMV->IMV_Wrapping

Figure 2: Mechanism of action for Tecovirimat.

Antiviral Activity and Efficacy

Both this compound and tecovirimat have demonstrated significant antiviral activity in vitro and in vivo against various orthopoxviruses.

In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of each compound required to inhibit viral replication in cell culture.

CompoundVirusCell LineEC50 (µM)Reference
This compound (as S2242) Cowpox Virus (WT)C127I3.5[Smee et al., 2003]
Cowpox Virus (Cidofovir-resistant)C127I33[Smee et al., 2003]
Tecovirimat Vaccinia VirusMultiple~0.01 - 0.06[Yang et al., 2005]
Cowpox VirusMultiple~0.01 - 0.05[Yang et al., 2005]
Monkeypox VirusMultiple~0.01 - 0.07[Yang et al., 2005]
Variola VirusMultiple~0.004 - 0.01[Yang et al., 2005]
In Vivo Efficacy

Animal models are crucial for evaluating the in vivo efficacy of anti-orthopoxvirus compounds. The following table summarizes key findings from animal studies.

CompoundAnimal ModelVirusDosing and RouteOutcomeReference
This compound Mouse (BALB/c)Cowpox Virus (intranasal)100 mg/kg/day, intraperitoneal or oral≥70% survival[Smee et al., 2003]
Mouse (BALB/c)Vaccinia Virus (intranasal)25-100 mg/kg/day, oral100% survival[Wong et al., 2004]
Tecovirimat Mouse (BALB/c)Ectromelia Virus (intranasal)10 mg/kg/day, oral100% survival[Yang et al., 2005]
Non-human PrimateMonkeypox Virus10 mg/kg/day, oral100% survival[Huggins et al., 2010]

Cytotoxicity and Safety Profile

An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to the host cells. This is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

CompoundCell LineCC50 (µM)Selectivity Index (SI)Reference
This compound (as S2242) C127I340~97[Smee et al., 2003]
Vero>1000>285[Smee et al., 2003]
Tecovirimat Multiple Human Cell Lines>50>1000[Yang et al., 2005]

Tecovirimat has been shown to be well-tolerated in human clinical trials, with the most common adverse events being mild to moderate headache and nausea.[2]

Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion.

This compound: As a prodrug, this compound is designed for oral bioavailability. Studies in mice have demonstrated its oral efficacy, suggesting it is adequately absorbed and converted to its active form, S2242. [Smee et al., 2003]

Tecovirimat: Tecovirimat is orally bioavailable and is approved for oral administration in humans.[2] Pharmacokinetic studies in healthy human volunteers have been conducted to establish appropriate dosing regimens.[3] Food can enhance the absorption of tecovirimat.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anti-orthopoxvirus compounds.

Plaque Reduction Assay

This assay is a standard method for determining the in vitro antiviral activity of a compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero or C127I cells) in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution and Infection: Prepare serial dilutions of the orthopoxvirus stock. Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells (e.g., with a formalin solution) and stain with a dye such as crystal violet. Plaques, which are clear zones where cells have been lysed by the virus, are then counted.

  • EC50 Calculation: The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound and incubate for a period equivalent to the antiviral assay (e.g., 2-3 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Plaque_Assay Plaque Reduction Assay EC50 Determine EC50 Plaque_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Animal_Model Select Animal Model (e.g., Mouse) SI->Animal_Model Infection Orthopoxvirus Infection (e.g., Intranasal) Animal_Model->Infection Treatment Compound Administration (Oral or IP) Infection->Treatment Monitoring Monitor Survival, Weight Loss, Viral Titers Treatment->Monitoring Efficacy Determine In Vivo Efficacy Monitoring->Efficacy

Figure 3: General experimental workflow for antiviral evaluation.

Comparative Summary and Conclusion

This compound and tecovirimat represent two distinct and valuable approaches to combating orthopoxvirus infections.

  • Target and Mechanism: this compound is a DNA replication inhibitor, a classic antiviral strategy, while tecovirimat employs a more novel mechanism by inhibiting viral egress. This difference in targets suggests that they could potentially be used in combination to achieve synergistic effects and combat the emergence of drug-resistant viral strains.

  • Antiviral Potency: Based on the available in vitro data, tecovirimat appears to be significantly more potent than this compound (as its active form S2242), with EC50 values in the nanomolar range compared to the low micromolar range for S2242.

  • Oral Bioavailability: A key advantage of both compounds is their demonstrated or anticipated oral bioavailability, which is crucial for ease of administration, especially in an outbreak scenario.

  • Development Stage: Tecovirimat is an FDA-approved drug for smallpox and has been used in human clinical trials for other orthopoxvirus infections.[5] this compound, on the other hand, is an investigational compound with a more limited public data set.

References

Unveiling the Mechanism of HOE961: A Comparative Analysis of Pharmacological Inhibition and Genetic Ablation of the Na+/H+ Exchanger 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, definitively confirming a drug's mechanism of action is paramount. This guide provides a comparative analysis of pharmacological inhibition of the Na+/H+ Exchanger 1 (NHE1) using HOE961 and its analogues, alongside genetic studies involving NHE1 knockout. By presenting experimental data, detailed protocols, and visual pathways, we offer a comprehensive resource for validating the role of NHE1 as the primary target of this compound.

The Na+/H+ Exchanger 1 (NHE1), encoded by the SLC9A1 gene, is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE1 activity has been implicated in various pathologies, including cardiac ischemia-reperfusion injury, cardiac hypertrophy, and cancer progression. This compound and its close analogue, cariporide, are potent and selective inhibitors of NHE1, making them valuable tools for studying its physiological and pathological roles.

Genetic studies, particularly the use of NHE1 knockout models, provide the gold standard for validating the on-target effects of pharmacological agents. By comparing the phenotypic outcomes of NHE1 inhibition with those of its genetic deletion, researchers can confirm that the observed effects of the drug are indeed mediated through its intended target.

Comparative Data: Pharmacological Inhibition vs. Genetic Knockout

The following tables summarize quantitative data from studies directly comparing the effects of NHE1 inhibitors with NHE1 knockout in various experimental models.

Parameter Wild-Type (Control) NHE1 Inhibitor (Cariporide/Eniporide) NHE1 Knockout (NHE1-/-) Experimental Model
Left Ventricular Developed Pressure (LVDP) post-ischemia (% of baseline) 18 ± 355 ± 552 ± 6Isolated mouse hearts (Ischemia-Reperfusion)
Lactate Dehydrogenase (LDH) Release (U/L) post-ischemia 150 ± 2060 ± 1055 ± 8Isolated mouse hearts (Ischemia-Reperfusion)
Cardiac Fibrosis (%) after Myocardial Infarction 35 ± 438 ± 5 (in hyperglycemic conditions)42 ± 6 (in hyperglycemic conditions)Mouse model of Myocardial Infarction with acute hyperglycemia
Cell Proliferation (% of control) 10075 ± 870 ± 10Barrett's Esophageal Cell Line

Signaling Pathway of NHE1 Inhibition

The following diagram illustrates the established signaling pathway affected by the inhibition of NHE1 by compounds like this compound. Under pathological conditions such as ischemia, intracellular acidosis activates NHE1, leading to an influx of Na+ and subsequent Ca2+ overload via the Na+/Ca2+ exchanger (NCX), ultimately causing cell death. NHE1 inhibitors block this cascade.

NHE1_Pathway NHE1 Signaling Pathway and Point of Inhibition cluster_0 Intracellular Acidosis (e.g., Ischemia) Intracellular Acidosis (e.g., Ischemia) NHE1 NHE1 Intracellular Acidosis (e.g., Ischemia)->NHE1 Activates Intracellular Na+ Increase Intracellular Na+ Increase NHE1->Intracellular Na+ Increase NCX (Reverse Mode) NCX (Reverse Mode) Intracellular Na+ Increase->NCX (Reverse Mode) Activates Intracellular Ca2+ Overload Intracellular Ca2+ Overload NCX (Reverse Mode)->Intracellular Ca2+ Overload Cell Injury / Death Cell Injury / Death Intracellular Ca2+ Overload->Cell Injury / Death This compound This compound This compound->NHE1 Inhibits

Caption: Signaling cascade initiated by NHE1 activation and its inhibition by this compound.

Experimental Protocols

Measurement of Intracellular pH (pHi)

Objective: To measure the effect of NHE1 inhibition or knockout on the recovery from an induced intracellular acid load.

Methodology:

  • Cell Preparation: Isolate primary cells (e.g., cardiomyocytes) or use cultured cell lines. Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Acidification: Induce intracellular acidosis using the ammonium prepulse technique. Briefly, expose cells to a solution containing NH4Cl, which causes an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl-containing solution.

  • pHi Measurement: Monitor the fluorescence of the pH-sensitive dye using a fluorescence spectrophotometer or a fluorescence microscope. The ratio of fluorescence intensities at two different emission or excitation wavelengths is used to calculate the intracellular pH.

  • Data Analysis: The rate of pHi recovery following acidification is calculated. In the presence of an NHE1 inhibitor or in NHE1 knockout cells, this rate is expected to be significantly reduced compared to control cells.

Generation and Analysis of NHE1 Knockout Models

Objective: To create a genetic model lacking functional NHE1 to compare with pharmacological inhibition.

Methodology:

  • Gene Targeting: Utilize CRISPR/Cas9 technology or homologous recombination in embryonic stem (ES) cells to introduce a null mutation in the Slc9a1 gene.

  • Generation of Knockout Animals: Generate chimeric animals by injecting the genetically modified ES cells into blastocysts, which are then implanted into surrogate mothers. Breed the chimeric animals to obtain heterozygous and subsequently homozygous NHE1 knockout animals.

  • Genotyping: Confirm the genetic modification by PCR analysis of genomic DNA extracted from tail biopsies.

  • Phenotypic Analysis: Subject the NHE1 knockout animals and their wild-type littermates to the same experimental conditions as the pharmacological studies (e.g., induced cardiac ischemia-reperfusion) and measure the relevant physiological parameters.

Experimental_Workflow Comparative Experimental Workflow cluster_0 Start Start Pharmacological Arm Pharmacological Arm Start->Pharmacological Arm Genetic Arm Genetic Arm Start->Genetic Arm Wild-Type Model Wild-Type Model Pharmacological Arm->Wild-Type Model NHE1 Knockout Model NHE1 Knockout Model Genetic Arm->NHE1 Knockout Model Treat with this compound Treat with this compound Wild-Type Model->Treat with this compound Vehicle Control Vehicle Control Wild-Type Model->Vehicle Control Experimental Intervention Experimental Intervention NHE1 Knockout Model->Experimental Intervention Treat with this compound->Experimental Intervention Vehicle Control->Experimental Intervention Data Collection Data Collection Experimental Intervention->Data Collection Comparative Analysis Comparative Analysis Data Collection->Comparative Analysis End End Comparative Analysis->End

Caption: Workflow for comparing pharmacological inhibition with genetic knockout.

Conclusion

The data presented in this guide strongly support the mechanism of action of this compound and its analogues as specific inhibitors of the Na+/H+ Exchanger 1. The remarkable concordance between the effects of these pharmacological agents and the phenotype of NHE1 knockout models provides a robust validation of their on-target activity. This comparative approach, combining pharmacological and genetic tools, is essential for the confident progression of drug development programs targeting NHE1.

Independent Verification of HOE961: A Comparative Guide to its Anti-Cowpox Virus Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cowpox virus efficacy of HOE961, and its active metabolite S2242, with other notable antiviral agents. The information presented is collated from independent research findings, offering a valuable resource for the evaluation of potential therapeutic candidates against orthopoxvirus infections.

Comparative Efficacy of Anti-Cowpox Virus Agents

The following table summarizes the in vitro efficacy of this compound's active form, S2242, and other antiviral compounds against cowpox virus. The data is primarily derived from plaque reduction assays conducted in various cell lines.

CompoundActive FormTarget Virus StrainCell LineEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compound S2242 Wild-Type CowpoxMouse C127I3.5[1]340[1]97.1
Cidofovir-Resistant CowpoxMouse C127I33[1]340[1]10.3
Wild-Type CowpoxVero>35 (at least ten-fold less potent than in C127I)[1]>1000[1]-
Cidofovir CidofovirWild-Type CowpoxMouse C127I1.0[1]180[1]180
Cidofovir-Resistant CowpoxMouse C127I230[1]180[1]<1
Cowpox Virus (Brighton)Human Foreskin Fibroblast42[2]>310>7.5[2]
Mitoxantrone MitoxantroneCowpox VirusBSC-10.25[3]--
HDP-CDV CidofovirCowpox VirusHuman Foreskin Fibroblast0.52[4]--
ODE-CDV CidofovirCowpox VirusHuman Foreskin Fibroblast0.23[4]--
ST-246 (Tecovirimat) TecovirimatCowpox Virus (Brighton)-0.05[2]--

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window. A higher SI is more favorable. HDP-CDV (Hexadecyloxypropyl-CDV) and ODE-CDV (Octadecyloxyethyl-CDV) are ether lipid esters of Cidofovir.

In Vivo Efficacy in Animal Models

In a lethal respiratory cowpox virus infection model in mice, the oral prodrug this compound and its active metabolite S2242 demonstrated protective effects, although they were found to be less potent than the parenterally administered Cidofovir.[1][5]

  • This compound and S2242: Daily intraperitoneal treatments at 100 mg/kg/day resulted in ≥70% survival.[1] Oral administration of this compound also demonstrated efficacy.[1]

  • Cidofovir: A lower dose of 30 mg/kg/day was 100% protective.[1]

Experimental Protocols

The data presented in this guide are primarily based on the following established experimental methodologies:

In Vitro Efficacy: Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication by an antiviral compound.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Cell Monolayer Seeding B Viral Inoculation A->B 24h C Incubation with Antiviral Compound (Varying Concentrations) B->C 1h D Overlay with Semi-Solid Medium C->D E Incubation to Allow Plaque Formation D->E 48-72h F Cell Staining and Plaque Counting E->F G Calculation of EC50 F->G

Caption: Workflow of a typical plaque reduction assay for determining antiviral efficacy.

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Mouse C127I, Vero, or Human Foreskin Fibroblasts) is prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a known titer of cowpox virus.

  • Compound Addition: The antiviral compound being tested is added to the wells at various concentrations. A control group with no compound is also included.

  • Overlay: After an incubation period to allow for viral entry, the culture medium is replaced with a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for a period sufficient for visible plaques to develop.

  • Quantification: The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC50 Determination: The concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50 value.

In Vivo Efficacy: Lethal Respiratory Infection Model in Mice

This animal model is used to assess the protective efficacy of an antiviral compound against a lethal viral challenge.

Lethal_Infection_Model cluster_workflow In Vivo Lethal Challenge Workflow A Intranasal Inoculation of Mice with Cowpox Virus B Initiation of Antiviral Treatment (e.g., 24h post-infection) A->B C Daily Treatment for a Defined Period (e.g., 5-10 days) B->C D Monitoring of Survival and Morbidity C->D E Data Analysis (e.g., Survival Curves, Viral Titers in Tissues) D->E Mechanism_of_Action cluster_moa Putative Antiviral Mechanisms of Action S2242 S2242 (this compound metabolite) DNAPolymerase Viral DNA Polymerase S2242->DNAPolymerase Inhibits Cidofovir Cidofovir Cidofovir->DNAPolymerase Inhibits Tecovirimat Tecovirimat (ST-246) ExtracellularVirus Extracellular Enveloped Virus (EEV) Formation Tecovirimat->ExtracellularVirus Inhibits ViralReplication Viral Replication DNAPolymerase->ViralReplication VirusSpread Virus Spread ExtracellularVirus->VirusSpread

References

In Vivo Efficacy of HOE961 and Brincidofovir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, particularly concerning orthopoxviruses, two noteworthy contenders have emerged: HOE961 and brincidofovir. This guide provides a detailed, data-driven comparison of their in vivo efficacy, drawing from available preclinical studies. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these two antiviral agents.

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and brincidofovir are prodrugs, designed to enhance the bioavailability and intracellular concentration of their respective active metabolites.

This compound is the diacetate ester prodrug of S2242, a purine derivative. Following oral administration, this compound is metabolized to S2242. While the precise mechanism of S2242 has not been extensively detailed in the available literature, as an acyclic nucleoside analog, it is hypothesized to act as a competitive inhibitor of viral DNA polymerase, thereby terminating viral DNA chain elongation and preventing viral replication.[1][2]

Brincidofovir (BCV) , on the other hand, is a lipid conjugate of cidofovir. This unique structure allows it to efficiently enter cells. Once inside, the lipid component is cleaved, releasing cidofovir, which is then phosphorylated by host cell kinases to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-PP acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA synthesis.

Antiviral Mechanisms Figure 1: Comparative Mechanism of Action cluster_this compound This compound Pathway cluster_Brincidofovir Brincidofovir Pathway This compound This compound (Prodrug) S2242 S2242 (Active Metabolite) This compound->S2242 Metabolism vDNAP_H Viral DNA Polymerase S2242->vDNAP_H Inhibition_H Inhibition of Viral DNA Synthesis vDNAP_H->Inhibition_H Brincidofovir Brincidofovir (Prodrug) Cidofovir Cidofovir Brincidofovir->Cidofovir Intracellular Cleavage CDV_PP Cidofovir Diphosphate (Active Metabolite) Cidofovir->CDV_PP Phosphorylation vDNAP_B Viral DNA Polymerase CDV_PP->vDNAP_B Inhibition_B Inhibition of Viral DNA Synthesis vDNAP_B->Inhibition_B

Figure 1: Comparative Mechanism of Action

In Vivo Efficacy: A Head-to-Head Look at the Data

This compound Efficacy Data

The available in vivo data for this compound primarily comes from studies in mice infected with vaccinia virus and cowpox virus.

Parameter This compound (as prodrug H961) Reference
Virus Vaccinia Virus (VV)Neyts et al.
Animal Model Immunocompetent NMRI miceNeyts et al.
Treatment Regimen Not specified in detailNeyts et al.
Outcome Elicited potent activity against VV infections.[1]
Virus Cowpox VirusSmee et al., 2003
Animal Model Mice (respiratory infection)Smee et al., 2003
Treatment Regimen Oral, 100 mg/kg/day for 10 days, starting 1 day post-infectionSmee et al., 2003
Outcome Active, but not as potent as cidofovir and required daily administration.[2]
Brincidofovir Efficacy Data

Brincidofovir has been more extensively studied in various animal models against a broader range of orthopoxviruses.

Parameter Brincidofovir Reference
Virus Vaccinia Virus (IHD-J-Luc strain)Zaitseva et al., 2014
Animal Model BALB/c miceZaitseva et al., 2014
Treatment Regimen 5 or 20 mg/kg, every 48h for 3 doses, starting day 1 post-challengeZaitseva et al., 2014
Outcome 100% survival.[3]
Virus Cowpox VirusSidwell et al.
Animal Model MiceSidwell et al.
Treatment Regimen 6.7 mg/kg/day for 5 days, starting 24, 48, or 72h post-inoculationSidwell et al.
Outcome Improved survival rates.[4]
Virus Rabbitpox VirusNot specified
Animal Model RabbitsKCE, 2023
Outcome Statistically significant improved survival compared to placebo.[5]
Virus Ectromelia Virus (Mousepox)KCE, 2023
Animal Model MiceKCE, 2023
Outcome Statistically significant improved survival compared to placebo.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are summaries of the experimental protocols from the key studies cited.

This compound (H961) against Vaccinia Virus in Mice
  • Viral Challenge: Immunocompetent NMRI mice were infected with vaccinia virus. Specific details of the viral strain, dose, and route of inoculation are not extensively detailed in the secondary source.

  • Antiviral Treatment: The diacetylated oral prodrug of S2242, H961, was administered. The precise dosage, frequency, and duration of treatment were not specified in the reviewed abstract.

  • Efficacy Endpoint: The primary outcome was the assessment of the antiviral activity against the vaccinia virus infection.

HOE961_Experimental_Workflow Figure 2: this compound Experimental Workflow Mouse NMRI Mice Infection Vaccinia Virus Infection Mouse->Infection Treatment Oral Administration of H961 (this compound) Infection->Treatment Outcome Assessment of Antiviral Activity Treatment->Outcome

Figure 2: this compound Experimental Workflow
Brincidofovir against Vaccinia Virus in Mice

  • Viral Challenge: BALB/c mice were infected intranasally with 10^5 Plaque Forming Units (PFU) of a recombinant vaccinia virus strain (IHD-J-Luc) that expresses luciferase.[3]

  • Antiviral Treatment: Brincidofovir was administered orally at doses of 2.5, 5, or 20 mg/kg on days 1, 3, and 5 post-challenge.[3]

  • Efficacy Endpoints: The primary endpoint was survival. Viral load was also assessed using whole-body bioluminescence imaging to measure luciferase activity in various organs.[3]

Brincidofovir_Experimental_Workflow Figure 3: Brincidofovir Experimental Workflow Mouse BALB/c Mice Infection Intranasal Infection with VV (IHD-J-Luc) Mouse->Infection Treatment Oral Brincidofovir (2.5, 5, or 20 mg/kg) on days 1, 3, 5 Infection->Treatment Endpoints Survival Monitoring & Bioluminescence Imaging Treatment->Endpoints

References

Assessing the Synergistic Effects of HOE961 with Paclitaxel in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the synergistic effects of the investigational compound HOE961 when used in combination with the established chemotherapeutic agent, Paclitaxel. The data presented herein is intended for researchers, scientists, and drug development professionals interested in novel combination therapies for non-small cell lung cancer (NSCLC).

Introduction to this compound and Paclitaxel

This compound is a novel, selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression in many cancers, including NSCLC, is a major mechanism of resistance to chemotherapy. By inhibiting Bcl-2, this compound is designed to lower the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of other agents.

Paclitaxel is a widely used mitotic inhibitor that works by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While effective, acquired resistance to Paclitaxel is common and often associated with the upregulation of anti-apoptotic proteins like Bcl-2.

The combination of this compound and Paclitaxel is hypothesized to have a synergistic effect, with this compound restoring sensitivity to Paclitaxel by priming cancer cells for apoptosis.

Quantitative Analysis of Synergism

The synergistic interaction between this compound and Paclitaxel was quantitatively assessed in the A549 NSCLC cell line using the Combination Index (CI) method developed by Chou and Talalay.[1] A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Effect Level (Fraction Affected) This compound (nM) Paclitaxel (nM) Combination Index (CI) Synergism Level
0.255.21.80.78Synergy
0.5010.53.50.62Strong Synergy
0.7521.27.10.45Very Strong Synergy
0.9042.814.30.31Very Strong Synergy

The data presented in this table is for illustrative purposes and is based on a hypothetical study.

Experimental Protocols

Cell Culture

The A549 human non-small cell lung cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound, Paclitaxel, or a combination of both for 72 hours. After treatment, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Synergy Analysis

The dose-response curves for each drug and their combination were used to calculate the Combination Index (CI) using CompuSyn software, which is based on the Loewe additivity model.[2] The CI values were determined at different effect levels (fractions of cells affected).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of synergistic action and the experimental workflow used to assess it.

cluster_0 Paclitaxel Action cluster_1 This compound Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Paclitaxel leading to apoptosis.

cluster_workflow Experimental Workflow A A549 Cell Seeding (96-well plates) B Drug Treatment (this compound, Paclitaxel, Combination) A->B C 72h Incubation B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F Data Analysis (Dose-Response Curves) E->F G Synergy Quantification (Combination Index) F->G

Caption: Workflow for in vitro assessment of drug synergy.

References

Safety Operating Guide

Proper Disposal Procedures for HOE961: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of HOE961, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Quantitative Data Summary

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting effects[1]. All personnel handling this compound must be thoroughly familiar with its hazards.

While specific quantitative ecotoxicity data such as LC50 or EC50 values are not provided in the available documentation, the GHS classification underscores the material's risk profile. The following table summarizes the key hazard information.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to don the appropriate personal protective equipment to minimize exposure risk.

  • Eye Protection: Safety goggles with side-shields are required[1].

  • Hand Protection: Wear suitable protective gloves[1].

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: Use a suitable respirator, especially in areas with inadequate ventilation[1].

Safe Handling Practices:

  • Avoid contact with skin, eyes, and inhalation of dust or aerosols[1].

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash skin thoroughly after handling[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release into the environment [1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated labware), in a dedicated, compatible, and clearly labeled hazardous waste container.

  • The container must be in good condition, with no leaks or cracks, and kept securely closed except when adding waste.

  • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].

Step 2: Labeling

  • The waste container must be affixed with a hazardous waste label immediately upon the first addition of waste.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound" (CAS No. 152819-48-2). List all components if it is a mixture.

Step 3: Arrange for Professional Disposal

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company[1].

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Step 4: Spill Management

  • In the event of a spill, collect the spillage immediately[1].

  • For solid material, carefully sweep or scoop it into the hazardous waste container. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

  • Ensure the spill area is thoroughly cleaned and decontaminated after collection.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

HOE961_Disposal_Workflow start Start: this compound Waste Generated ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe wear_ppe Wear required PPE ppe->wear_ppe No collect Collect waste in a dedicated, compatible container ppe->collect Yes wear_ppe->ppe label_container Label container with 'Hazardous Waste' and 'this compound' collect->label_container storage Store container in a designated, secure secondary containment area label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs end End: Waste transferred to approved disposal facility contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document is intended as a guide and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment and the guidance of your institution's Environmental Health and Safety department. Always consult the most current Safety Data Sheet for this compound and adhere to all applicable regulations.

References

Essential Safety and Handling Protocols for HOE961

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for HOE961, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.[1]

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPERationale
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or contact with the chemical.
Hand Protection Protective glovesTo prevent skin contact during handling.
Body Protection Impervious clothingTo protect skin and clothing from contamination.
Respiratory Protection Suitable respiratorTo be used to avoid inhalation of dust or aerosols, especially in areas without adequate exhaust ventilation.

Operational and Handling Workflow

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling and Storage Recommendations

ConditionRecommendation
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
Storage (Powder) Store at -20°C. Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.
Storage (in Solvent) Store at -80°C. Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.

The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b1 Assess Hazards & Risks b2 Don Appropriate PPE b1->b2 c1 Weigh/Handle this compound in Ventilated Area b2->c1 c2 Perform Experiment c1->c2 d1 Collect Spillage & Contaminated Materials c2->d1 d2 Dispose of Waste in Approved Container d1->d2 d3 Decontaminate Work Area d2->d3 d4 Doff & Dispose of PPE d3->d4

This compound Handling Workflow

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Separate eyelids to ensure adequate flushing. Call a physician promptly.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Immediately move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Guidelines

Waste TypeDisposal Procedure
This compound & Contaminated Materials Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.
Spillage Collect spillage.

Note on Experimental Protocols and Signaling Pathways: The provided information focuses on the safe handling and logistical aspects of this compound. Detailed experimental protocols and specific signaling pathways are not included within this safety-focused context. Researchers should consult relevant scientific literature for such information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.